1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one
Descripción
Propiedades
IUPAC Name |
(Z)-1,1,1-trifluoro-4-(2-phenoxyanilino)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVWCWTKNTWGE-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Trifluoro-Pentenones
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Analytical Imperative of Fluorination
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. Trifluoromethyl (-CF3) groups, in particular, are prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoro-pentenone core represents a class of molecules with significant potential as reactive intermediates and bioactive compounds, notably as inhibitors for serine and cysteine proteases.[1][2][3] However, the very electronic properties that make the -CF3 group so valuable also introduce unique complexities into its structural elucidation. A routine, templated approach to spectroscopic analysis is insufficient. This guide provides an in-depth, experience-driven framework for the comprehensive spectroscopic analysis (NMR, IR, MS) of novel trifluoro-pentenones, emphasizing the causality behind experimental choices to ensure accurate and unambiguous characterization.
The Overarching Strategy: An Integrated Analytical Workflow
The definitive structural elucidation of a novel compound is never reliant on a single technique. It is a puzzle solved by the convergence of orthogonal data streams. For trifluoro-pentenones, this involves a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating analytical system.
Caption: Integrated workflow for trifluoro-pentenone analysis.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR is the most powerful tool for delineating the carbon-hydrogen framework and establishing atom connectivity. For fluorinated compounds, its utility is magnified by the presence of the ¹⁹F nucleus, an NMR-active isotope with 100% natural abundance and high sensitivity.[4][5][6][7]
The Unique Influence of the Trifluoromethyl Group
The highly electronegative fluorine atoms create a profound electronic effect that propagates through the molecule, influencing chemical shifts and establishing through-bond spin-spin coupling with ¹H and ¹³C nuclei. Understanding these effects is paramount.
-
¹H NMR: Protons on carbons adjacent to the -CF3 group or the carbonyl will be significantly deshielded (shifted downfield). Crucially, these protons will exhibit coupling to the fluorine nuclei, typically as a quartet for a -CH2-CF3 moiety (due to ²JHF coupling) or more complex multiplets for protons further away.
-
¹³C NMR: The carbon of the -CF3 group itself is a key diagnostic signal. It appears as a quartet due to one-bond C-F coupling (¹JCF), which is typically very large (~272 Hz).[8] Carbons adjacent to the -CF3 group (α and β carbons) will also show smaller quartet splittings due to two-bond (²JCF) and three-bond (³JCF) coupling, respectively.[9]
-
¹⁹F NMR: This is the most direct probe. With a wide chemical shift range, ¹⁹F NMR spectra are often simple and well-resolved.[6][10] For a trifluoro-pentenone, the -CF3 group will typically appear as a single peak (a singlet if there are no adjacent protons, or a triplet if adjacent to a -CH2- group). Its chemical shift provides information about the electronic environment.[5]
Recommended NMR Experiment Suite
A comprehensive analysis requires more than simple 1D spectra. A suite of 1D and 2D experiments is necessary to solve the structure unambiguously.
| Experiment | Purpose | Key Insights for Trifluoro-Pentenones |
| ¹H NMR | Maps proton environments and their multiplicities. | Reveals H-H and H-F coupling networks. Integration provides proton ratios. |
| ¹³C NMR | Identifies all unique carbon environments. | Confirms the presence of carbonyl, olefinic, and aliphatic carbons. Shows characteristic C-F coupling quartets. |
| ¹⁹F NMR | Directly observes the fluorine environment(s). | Unambiguously confirms the presence and number of -CF3 groups. Chemical shift indicates electronic environment. |
| COSY | Correlates coupled protons (¹H-¹H). | Establishes proton connectivity through the aliphatic chain of the pentenone. |
| HSQC | Correlates carbons to their directly attached protons. | Links specific proton signals to their corresponding carbon signals. |
| HMBC | Correlates carbons and protons over 2-3 bonds. | The critical experiment for connecting fragments. It will show correlations from protons to the carbonyl carbon and across the double bond, and importantly, from protons near the -CF3 group to the trifluoromethyl carbon. |
Field-Proven Protocol: Acquiring High-Quality NMR Data
Objective: To obtain high-resolution, artifact-free NMR spectra suitable for full structural elucidation.
Methodology:
-
Sample Preparation (The Foundation):
-
Mass: For a typical small molecule (< 500 g/mol ), use 5-10 mg for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.[11][12]
-
Solvent: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in which the compound is fully soluble. Use approximately 0.6-0.7 mL.[11]
-
Purity: The sample must be free of all solid particles.[13] Filter the solution through a pipette plugged with glass wool directly into a clean, high-quality NMR tube. Particulates destroy magnetic field homogeneity, leading to broad, uninterpretable peaks.
-
Internal Standard: Tetramethylsilane (TMS) is the conventional reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, but for internal referencing in organic solvents, trifluorotoluene can be a suitable choice.[14][15]
-
-
Spectrometer Setup & Acquisition:
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated and then manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is a prerequisite for high-resolution spectra.
-
¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a high signal-to-noise (S/N) ratio.
-
¹⁹F Acquisition: Run a standard, proton-decoupled ¹⁹F experiment. The wide spectral width may require adjustment of the spectral window.
-
¹³C Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A sufficient number of scans is crucial due to the low natural abundance of ¹³C and signal splitting from ¹⁹F coupling.[8]
-
2D Experiments: Use standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD). Optimize acquisition and processing parameters to achieve good resolution in both dimensions.
-
Caption: Logic flow for assembling a structure from NMR data.
Chapter 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
While NMR provides the structural map, IR spectroscopy offers rapid confirmation of key functional groups. For a trifluoro-pentenone, the spectrum is dominated by a few characteristic, high-intensity absorptions.
Key Vibrational Modes
-
Carbonyl (C=O) Stretch: This is typically the most intense and diagnostic peak in the spectrum. For a saturated aliphatic ketone, this stretch appears around 1715 cm⁻¹.[16] For a pentenone, which is an α,β-unsaturated ketone, conjugation lowers the frequency of this band to approximately 1666-1685 cm⁻¹.[16] The high electronegativity of the nearby -CF3 group will cause an inductive effect, typically shifting the C=O stretch to a higher wavenumber (frequency) compared to its non-fluorinated analog.
-
Olefinic (C=C) Stretch: The carbon-carbon double bond stretch for the enone system will appear in the 1620-1680 cm⁻¹ region.[17]
-
Carbon-Fluorine (C-F) Stretches: These are characteristic and intense bands. Due to the three C-F bonds in a trifluoromethyl group, these typically appear as two strong, broad bands in the 1100-1200 cm⁻¹ region.[18]
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |
| C=O (Ketone, Conjugated) | ~1670 - 1695 | Confirms α,β-unsaturated ketone core. Frequency is elevated by the inductive effect of the -CF3 group. |
| C=C (Alkene) | ~1620 - 1680 | Confirms the "enone" part of the structure. |
| C-F (Trifluoromethyl) | ~1100 - 1200 | Strong, broad absorptions confirm the presence of the -CF3 group. |
| C-H (sp² and sp³) | 2850-3100 | Confirms the presence of both aliphatic and olefinic C-H bonds. |
Protocol: Reliable IR Spectrum Acquisition
Objective: To obtain a clean IR spectrum clearly showing the key functional group absorptions.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, the easiest method is to place a single drop between two salt plates (NaCl or KBr).
-
Solid Film: If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Deposit the solution onto a salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.
-
-
Data Acquisition:
-
Background Scan: Always run a background spectrum of the empty spectrometer (or clean salt plates) immediately before running the sample. This is critical to subtract absorptions from atmospheric CO₂ and water vapor.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be automatically ratioed against the background scan. Label the key peaks corresponding to the C=O, C=C, and C-F stretches.
-
Chapter 3: Mass Spectrometry (MS) - The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides two indispensable pieces of information: the molecular weight of the compound and, with high-resolution instruments, its exact elemental formula. It also offers structural clues through the analysis of fragmentation patterns.
Ionization Techniques: Choosing the Right Tool
The choice of ionization method dictates the information you will receive. For novel trifluoro-pentenones, a combination of soft and hard ionization techniques is ideal.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular weight.[19][20][21] It typically generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation.[20] This is the method of choice for confirming the molecular weight and for subsequent high-resolution analysis.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[20][22][23] While the molecular ion ([M]⁺˙) may be weak or absent, the resulting fragmentation pattern is a fingerprint that provides valuable structural information.[24]
High-Resolution Mass Spectrometry (HRMS)
This is not optional; it is essential. HRMS instruments (like Q-TOF or Orbitrap) measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).[25] This precision allows for the unambiguous determination of the compound's elemental formula.[25][26] For example, it can easily distinguish between a C₁₀H₁₁F₃O (calc. mass 204.0762) and a C₁₁H₁₅FO (calc. mass 182.1107), which might be difficult with low-resolution MS. A measured mass within 5 ppm of the calculated mass is considered definitive proof of the elemental composition.[27]
Expected Fragmentation Patterns (EI-MS)
The fragmentation of a trifluoro-pentenone in an EI source will be governed by the stability of the resulting cations and neutral losses.
-
Molecular Ion ([M]⁺˙): The initial species formed.
-
Loss of Radicals: Cleavage adjacent to the carbonyl group (α-cleavage) is common. Loss of an ethyl or propyl radical is expected.
-
Loss of CF₃: A very common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a •CF₃ radical (69 Da) to form a stable acylium ion or other resonance-stabilized cation.[28]
-
McLafferty Rearrangement: If the alkyl chain is long enough (which it is in a pentenone), a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.
Caption: Common EI fragmentation pathways for a pentenone.
Protocol: Comprehensive MS Analysis
Objective: To determine the exact molecular formula and obtain reproducible fragmentation data for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS (ESI) Analysis:
-
Infuse the sample directly or via LC into an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).
-
Acquire data in positive ion mode, scanning a mass range appropriate for the expected [M+H]⁺ and [M+Na]⁺ ions.
-
Use the instrument's software to calculate the elemental formula from the accurately measured m/z value. The result must match the proposed structure with <5 ppm mass error.
-
-
GC-MS (EI) Analysis:
-
If the compound is sufficiently volatile and thermally stable, perform a GC-MS analysis.
-
Prepare a slightly more concentrated sample (~100 µg/mL) in a volatile solvent (e.g., dichloromethane).[28]
-
Inject 1 µL into the GC-MS system. The GC will confirm the purity of the sample.
-
The EI source (typically set to 70 eV) will generate the fragmentation pattern.[20] Compare the observed fragments with those predicted based on the proposed structure.
-
Chapter 4: The Holistic Approach - A Case Study Synthesis
No single piece of data is absolute proof. The power of this methodology lies in synthesizing all the data into a single, coherent structural assignment.
Hypothetical Compound: 5,5,5-trifluoropent-3-en-2-one
-
¹H NMR: Shows a signal at δ 2.2 (s, 3H), a signal at δ 6.8 (dq, 1H), and a signal at δ 7.2 (dq, 1H). The integration (3:1:1) fits the proposed structure. The singlet at δ 2.2 is the methyl ketone. The two downfield signals are the olefinic protons, split into doublets of quartets due to coupling with each other and long-range coupling to the -CF3 group.
-
HMBC: Shows a correlation from the methyl protons (δ 2.2) to the carbonyl carbon (δ 198). It also shows correlations from the olefinic protons to the -CF3 carbon, confirming the overall connectivity.
Final Determination: The combined, mutually reinforcing data from HRMS, IR, and the full suite of NMR experiments provides an unambiguous and validated structure of 5,5,5-trifluoropent-3-en-2-one.
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X-ray crystallography of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one
An In-Depth Technical Guide to the X-ray Crystallography of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one
Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one, a fluorinated β-keto-enamine. The document is structured to guide researchers, from the initial synthesis and crystallization of the compound to the final analysis and interpretation of its three-dimensional structure. We delve into the causality behind key experimental decisions, offering field-proven insights relevant to drug development and materials science professionals. The protocols herein are designed to be self-validating, ensuring technical accuracy and reproducibility. This guide underscores the pivotal role of X-ray crystallography in elucidating molecular architecture, which is a prerequisite for rational drug design and understanding structure-property relationships.[1][2][3]
Introduction: The Scientific Imperative
1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one belongs to the class of β-keto-enamines, which are structurally related to Schiff bases and exist in a keto-enol tautomeric equilibrium.[4][5] The introduction of a trifluoromethyl group is of particular interest in medicinal chemistry. The strategic placement of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability, binding affinity, and bioavailability, making it a valuable tool in drug discovery.[6][7][8]
Determining the precise three-dimensional structure of this molecule is paramount.[9] X-ray crystallography provides unambiguous, high-resolution data on atomic coordinates, bond lengths, bond angles, and stereochemistry.[3][10][11] This structural blueprint is indispensable for structure-based drug design (SBDD), where knowledge of the molecule's conformation and potential interaction sites guides the development of more potent and selective therapeutic agents.[1][2] This guide will detail the complete workflow, from obtaining suitable crystals to interpreting the final structural model.
Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most critical factor determining the success and resolution of the X-ray diffraction experiment.
Synthesis Pathway
The target compound is synthesized via a condensation reaction between 2-phenoxyaniline and 1,1,1-trifluoroacetylacetone (TFAC). This reaction forms the characteristic keto-enamine linkage.
Experimental Protocol: Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxyaniline (1.85 g, 10 mmol) and absolute ethanol (30 mL). Stir until the amine is fully dissolved.
-
Addition of Ketone: Add 1,1,1-trifluoroacetylacetone (1.54 g, 10 mmol) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Isolation: After completion, cool the mixture to room temperature. The crude product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. The crude product is then carried forward for recrystallization.
The Art of Crystallization: From Powder to Jewel
Recrystallization is the most crucial method for purifying organic solids and, in this context, for growing diffraction-quality single crystals.[13][14][15] The principle relies on the differential solubility of the compound in a hot versus a cold solvent. The key to growing large, well-ordered single crystals is to allow the process to occur slowly.[16] Rapid precipitation traps impurities and promotes the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.[17]
Experimental Protocol: Single-Crystal Growth by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to find a suitable system. An ideal solvent will dissolve the compound completely when hot but sparingly when cold. A solvent mixture, such as dichloromethane/hexane, is often effective.
-
Prepare a Saturated Solution: In a clean vial, dissolve the minimum amount of the compound in the chosen hot solvent (or solvent mixture) to create a saturated or near-saturated solution.
-
Remove Particulates: Filter the hot solution through a small cotton plug in a pipette to remove any dust or insoluble impurities, which could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and poke 2-3 small holes in it with a needle. This slows the rate of solvent evaporation, allowing large, well-defined crystals to form over several days.
-
Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor using a pipette or fine forceps.[11]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
This section details the process of analyzing the harvested crystal to determine the molecular structure. The workflow involves mounting the crystal, collecting diffraction data, and using specialized software to solve and refine the structure.
Data Collection
Protocol:
-
Crystal Mounting: A suitable single crystal, free of cracks or defects, is selected under a microscope.[16] It is mounted on a cryo-loop using a minimal amount of cryo-protectant oil and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Causality: Low-temperature data collection minimizes thermal vibrations of the atoms, resulting in higher resolution data and a more precise structural model.
-
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10]
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through various angles. Software automates the process of determining the optimal data collection strategy to ensure high completeness and redundancy of the data.
Structure Solution and Refinement
Once the data is collected, the journey from diffraction spots to a 3D molecular model begins.
Protocol:
-
Data Processing: The raw diffraction images are processed using software to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a reflection file (typically in .hkl format).
-
Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using computational methods. For small molecules, "direct methods" are typically successful in generating an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: This iterative process refines the initial atomic model to best fit the experimental diffraction data. The program SHELXL is a widely used and authoritative tool for this purpose.[18][19][20][21]
-
Process: The positions, and anisotropic displacement parameters (which model atomic vibrations) of the atoms are adjusted using a least-squares minimization algorithm.
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."
-
Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
-
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Crystallographic Data Summary
The final results of a crystal structure determination are summarized in a crystallographic information file (CIF). Key parameters are presented in a standardized table.
| Parameter | Value |
| Empirical Formula | C₁₇H₁₄F₃NO₂ |
| Formula Weight | 337.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| ρcalc (g/cm³) | Value |
| μ (mm⁻¹) | Value |
| F(000) | 696 |
| Reflections collected | Value |
| Independent reflections | Value |
| R₁ [I > 2σ(I)] | Value |
| wR₂ (all data) | Value |
| Goodness-of-fit (S) | Value |
| (Note: "Value" indicates placeholders for experimental results.) |
Molecular and Supramolecular Features
-
Tautomeric Form: The analysis of bond lengths within the N-C-C-C-O fragment confirms the molecule exists as the keto-enamine tautomer in the solid state. This is evidenced by a relatively short C-O bond (indicative of a double bond) and a longer C-N bond (indicative of a single bond), along with the presence of an intramolecular N-H···O hydrogen bond that forms a stable six-membered ring.
-
Conformation: The dihedral angles between the phenoxy and aniline rings, and between the aniline ring and the keto-enamine plane, define the overall molecular conformation. This conformation is critical for how the molecule might fit into a biological target's binding site.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. For this molecule, C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between aromatic rings, are likely to be significant in building the three-dimensional supramolecular architecture. Understanding these interactions is crucial for predicting crystal properties like stability and solubility.[9][22]
Conclusion and Broader Implications
This guide has outlined a comprehensive and rigorous methodology for the single-crystal X-ray diffraction analysis of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one. By following these validated protocols, researchers can obtain a precise and unambiguous three-dimensional structure. This structural data is not merely an academic endpoint; it is a critical starting point for further research. In drug development, it enables rational lead optimization and provides a basis for computational docking studies.[1][2] In materials science, it informs our understanding of how molecular structure dictates bulk properties, paving the way for the design of novel crystalline materials.
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Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, Structural Chemistry (via NIH) URL: [Link]
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Title: The Role of Crystallography in Drug Development Source: Journal of Analytical & Bioanalytical Techniques URL: [Link]
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Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]
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Biological Activity Screening of Phenoxyaniline Derivatives: A Strategic Approach for Drug Discovery
An In-Depth Technical Guide
Introduction: The Phenoxyaniline Scaffold - A Privileged Structure in Medicinal Chemistry
Phenoxyaniline derivatives represent a class of organic compounds characterized by a phenoxy group linked to an aniline moiety. This seemingly simple structural framework is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] The chemical tractability of the phenoxyaniline core allows for extensive modification, enabling the fine-tuning of physicochemical properties and biological activity.[2][3] As a result, derivatives have been identified with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of phenoxyaniline derivatives. Moving beyond a mere compilation of methods, we delve into the causality behind experimental choices, outlining a strategic, multi-tiered screening cascade designed to efficiently identify and characterize promising lead compounds. We will explore key biological targets, provide detailed, field-proven protocols for primary and secondary assays, and offer insights into interpreting structure-activity relationships (SAR).
Part 1: Deconstructing the Target Landscape
The efficacy of a phenoxyaniline derivative is defined by its interaction with specific biological targets. Understanding this landscape is the first step in designing a relevant screening strategy. Decades of research have revealed that this scaffold preferentially interacts with several key classes of proteins.
Protein Kinases: The Central Hub of Cellular Signaling
A predominant application of phenoxyaniline derivatives is in the development of protein kinase inhibitors.[2] Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3]
-
MEK (MAP Kinase Kinase): As a central component of the MAPK/ERK signaling pathway, MEK is a crucial regulator of cell proliferation and survival.[2] Phenoxyaniline derivatives, particularly those incorporating a 3-cyano-4-(phenoxyanilino)quinoline core, have been identified as potent MEK inhibitors.[2]
-
PDGFR (Platelet-Derived Growth Factor Receptor): This receptor tyrosine kinase plays a significant role in cell growth, migration, and angiogenesis. Its aberrant activation is implicated in various cancers and fibrotic diseases. 4-Phenoxyquinoline derivatives have shown promise as effective PDGFR inhibitors.[2]
-
EGFR (Epidermal Growth Factor Receptor): The EGFR pathway is another critical cascade in cancer cell proliferation and survival, making it a common target for phenoxyaniline-based compounds.[3]
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (e.g., PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription\nFactors", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhenoxyanilineInhibitor [label="Phenoxyaniline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> GeneExpression; PhenoxyanilineInhibitor -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
// Invisible edges for alignment {rank=same; GrowthFactor; PhenoxyanilineInhibitor} } . Caption: Inhibition of the MAPK/ERK signaling pathway by a phenoxyaniline derivative targeting MEK.
Metabolic Enzymes: A Critical Checkpoint for Drug Viability
Early assessment of a compound's interaction with metabolic enzymes like the Cytochrome P450 (CYP) superfamily is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[2] Studies have shown that phenoxyaniline analogs can interact with and inhibit CYP2B enzymes, which are involved in the metabolism of various xenobiotics.[6][7] The degree and position of halogenation on the phenoxyaniline scaffold can significantly affect these interactions.[6]
Microbial Targets: Combating Infectious Diseases
The structural versatility of phenoxyaniline extends to antimicrobial applications. Related scaffolds, such as phenoxazines and quinoxalines, have demonstrated significant activity against a range of pathogens.[8][9][10][11] The mechanism can involve targeting essential bacterial enzymes or processes. For instance, some derivatives have been shown to interact with Type I signal peptidase (SPase), a validated target for combating antibiotic resistance.[8]
Part 2: A Strategic Screening Cascade
A brute-force approach to screening is inefficient. A well-designed screening cascade maximizes resource allocation by progressively narrowing a large library of compounds to a few promising candidates. This funneling approach begins with broad, high-throughput assays and moves toward more complex, low-throughput, and physiologically relevant models.
// Nodes Compound_Library [label="Phenoxyaniline\nDerivative Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening\n(High-Throughput, Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response & Potency\n(IC50 / EC50 / MIC Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Assays [label="Secondary / Mechanistic Assays\n(e.g., Target-Based, Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization\n(SAR, ADME/Tox Profiling)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound_Library -> Primary_Screening [label="Broad Funnel"]; Primary_Screening -> Dose_Response [label="Confirm Hits"]; Dose_Response -> Secondary_Assays [label="Elucidate Mechanism"]; Secondary_Assays -> Lead_Optimization [label="Refine Candidates"]; } . Caption: A typical, multi-stage workflow for screening phenoxyaniline derivatives.
Part 3: Core Methodologies and Experimental Protocols
This section provides validated, step-by-step protocols for key assays in the screening cascade. The causality behind each step is explained to ensure a self-validating system.
Anticancer Activity Screening
This colorimetric assay is a robust, high-throughput method for initial screening of cytotoxic potential. It measures the metabolic activity of living cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[3]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H226, MDA-MB-231) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenoxyaniline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C, protected from light.[1]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).[1]
Table 1: Representative Anticancer Activity of Phenoxyaniline Derivatives
| Compound Class | Cancer Cell Line | Target/Mechanism | GI₅₀ (µM) | Reference |
| 4-Anilinoquinoline | NCI-H226 (Lung) | Cytotoxic | 0.94 | [1] |
| 4-Anilinoquinoline | MDA-MB-231 (Breast) | Cytotoxic | 0.04 | [1] |
| 4-Anilinoquinoline | SF-295 (CNS) | Cytotoxic | <0.01 | [1] |
| 3-Cyano-4-(phenoxyanilino)quinoline | - | MEK Inhibition (IC₅₀) | 0.015 - 0.025 | [2] |
| Benzo[a]phenoxazine | RKO (Colorectal) | Lysosomal Dysfunction | Low µM range | [12] |
Data synthesized from multiple sources for illustrative comparison.
For hits identified in the cell viability screen, a target-based assay is essential to confirm the mechanism of action. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, making it compatible with virtually any kinase.[13]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Prep [label="Plate Preparation:\nAdd Kinase (e.g., MEK), Substrate,\nand Buffer to Wells", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Add_Compound [label="Add Phenoxyaniline Derivative\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction:\nAdd ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at Controlled Temperature", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Stop_Reaction [label="Stop Reaction & Deplete ATP:\nAdd ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="ADP to ATP Conversion & Light Generation:\nAdd Kinase Detection Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Measure Luminescence &\nCalculate IC50 Values", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Plate_Prep; Plate_Prep -> Add_Compound; Add_Compound -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Detection; Detection -> Data_Analysis; Data_Analysis -> End; } . Caption: Workflow for an in vitro luminescent kinase assay to determine IC₅₀ values.
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant MEK1), the appropriate substrate (e.g., inactive ERK2), and the test compound at various concentrations.
-
Reaction Initiation: Add a solution containing the kinase buffer and ATP to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP generated in the first step into ATP, and then uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.
Antimicrobial Activity Screening
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[9][14] It establishes the lowest concentration of a compound that prevents visible growth of a microorganism.
Methodology:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[14] Final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation and Incubation: Add the prepared inoculum to each well of the plate. Include a positive control (inoculum without compound) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9][14]
Table 2: Representative Antimicrobial Activity (MIC) of Quinoxaline Derivatives
| Compound ID | S. aureus (Gram +) MIC (mg/L) | E. faecalis (Gram +) MIC (mg/L) | E. coli (Gram -) MIC (mg/L) | Reference |
| 25 | 0.25 - 1 | 0.25 - 1 | > 64 | [9] |
| 31 | 0.25 - 1 | 0.25 - 1 | > 64 | [9] |
| Ciprofloxacin (Control) | 0.25 | 1 | 0.015 | [9] |
Data from related quinoxaline derivatives illustrates typical screening results.
Part 4: Elucidating Structure-Activity Relationships (SAR)
Systematic screening generates the data necessary to build SAR models, which guide the rational design of more potent and selective analogs. For phenoxyaniline derivatives, several key structural features have been shown to govern biological activity.
-
Substitution Pattern: The nature and position of substituents on both the phenoxy and aniline rings are critical determinants of activity.[2][3] For instance, in 3-cyano-4-(phenoxyanilino)quinolines, the presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to the best MEK inhibitory activity.[2]
-
Halogenation: The position of halogen substituents can significantly influence binding affinity and inhibitory potency against metabolic enzymes like CYP2B. This is a critical consideration for optimizing a compound's metabolic stability and avoiding unwanted drug-drug interactions.[2][6]
-
Core Scaffold: The core heterocyclic system fused to the phenoxyaniline is crucial. A quinoline core is common in kinase inhibitors, while quinoxaline and phenoxazine cores often confer antimicrobial or G4-quadruplex binding properties.[2][10][11]
Conclusion
The phenoxyaniline scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic accessibility and structural versatility allow for the exploration of vast chemical space to address a multitude of biological targets. A successful screening campaign, however, depends on more than just the chemical library; it requires a logical, tiered approach that begins with broad, cell-based assays to identify activity and progresses to specific, target-based assays to elucidate the mechanism of action. By integrating the strategic workflows and detailed protocols outlined in this guide, research teams can efficiently navigate the complexities of drug discovery, transforming promising phenoxyaniline "hits" into well-characterized "leads" with therapeutic potential.
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Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry. Taylor & Francis Online. [Link]
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Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. National Center for Biotechnology Information. [Link]
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Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes. PubMed. [Link]
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(PDF) Antibacterial activity of phenoxazine derivatives. ResearchGate. [Link]
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Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. [Link]
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Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. National Center for Biotechnology Information. [Link]
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Anticancer activity of G4-targeting phenoxazine derivatives in vitro. PubMed. [Link]
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Medicinal and Biological Significance of Phenoxazine Derivatives. PubMed. [Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Center for Biotechnology Information. [Link]
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Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications. [Link]
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Therapeutic Targeting via Trifluoromethyl Ketones (TFMKs): A Mechanistic and Methodological Whitepaper
Executive Summary
As drug development increasingly shifts toward targeted, covalent, and transition-state mimicking modalities, trifluoromethyl ketones (TFMKs) have emerged as a highly versatile pharmacophore. The integration of a highly electronegative trifluoromethyl ( CF3 ) group adjacent to a carbonyl carbon drastically enhances its electrophilicity. This distinct chemical property allows TFMKs to act as reversible covalent warheads for serine and cysteine proteases, and as potent zinc-binding groups (ZBGs) for metalloenzymes.
This whitepaper provides an in-depth technical analysis of TFMKs as therapeutic targets. By examining the causality behind their binding kinetics, metabolic liabilities, and structural optimizations, we aim to equip researchers with the mechanistic grounding and self-validating protocols necessary to effectively deploy TFMKs in modern drug discovery.
Mechanistic Foundations: The Causality of Electrophilicity
To effectively design TFMK-based therapeutics, one must first understand the aqueous behavior of the warhead. Unlike standard aliphatic ketones, the strong electron-withdrawing nature of the CF3 group leaves the carbonyl carbon highly electron-deficient. Consequently, in aqueous physiological environments, TFMKs exist in a dynamic equilibrium that heavily favors the hydrated gem-diol form.
This dual-state existence dictates their divergent mechanisms of action across different enzyme classes:
-
The Keto Form (Protease Targeting): Acts as an ultra-reactive Michael acceptor equivalent. It undergoes nucleophilic attack by active-site serine (hydroxyl) or cysteine (thiol) residues to form stable, yet reversible, hemiketals or hemithioketals.
-
The Hydrate Form (Metalloenzyme Targeting): The gem-diol acts as a tetrahedral transition-state mimic of amide hydrolysis. It provides highly stable bidentate coordination to active-site metal ions (e.g., Zn2+ ), displacing the catalytic water molecule without forming a covalent bond with the protein backbone.
Figure 1: Divergent mechanisms of action for TFMKs across distinct enzyme classes.
Core Therapeutic Targets and Pharmacological Nuances
Viral and Endogenous Proteases
TFMKs have been extensively validated as inhibitors of critical viral proteases. In the context of the SARS-CoV 3CL protease (3CLpro), TFMKs exhibit a time-dependent tightening of inhibition. The slow formation of a covalent adduct caused by the nucleophilic attack of the active-site thiol on the carbonyl carbon provides a rational explanation for these kinetic results[1]. Because the resulting hemithioketal is reversible, TFMKs avoid the indiscriminate, irreversible alkylation of off-target proteins often seen with chloromethyl ketones, making them excellent chemical probes and therapeutic leads[2].
Histone Deacetylases (HDACs): Overcoming Metabolic Liabilities
Hydroxamic acids (e.g., SAHA/Vorinostat) are the most common zinc-binding groups (ZBGs) for HDAC inhibitors. However, their potential for mutagenicity and poor pharmacokinetic profiles have driven the search for alternatives. TFMKs have proven to be highly potent ZBGs, but their implementation requires careful kinetic and metabolic consideration.
Kinetic Nuances: Detailed kinetic evaluations reveal that TFMKs exhibit a class-dependent mechanism of action against HDACs. While they act as fast-on/fast-off inhibitors against Class IIa enzymes (HDAC4, 7), they display complex, slow-binding mechanisms against Class I and IIb enzymes[3]. This necessitates specialized assay designs (see Protocol 5.1) to accurately determine their true affinity.
Metabolic Stability: A historic barrier to the clinical translation of linear TFMKs has been their rapid in vivo reduction to inactive trifluoromethyl alcohols by carbonyl reductases. To overcome this, rational design has led to the development of trifluoropyruvamides (TFPAs). The introduction of an additional electron-withdrawing group next to the ketone carbonyl stabilizes the hydrate form entirely, preventing its metabolic reduction to an alcohol in vivo while maintaining low-nanomolar affinity for targets like HDAC8[4].
Lipid Hydrolases: FAAH and cPLA2
Beyond epigenetics and virology, TFMKs are potent modulators of lipid signaling. Fatty Acid Amide Hydrolase (FAAH), the primary catabolic regulator of bioactive lipid amides like anandamide, utilizes an unusual Ser-Ser-Lys catalytic triad. Reversible inhibitors bearing an electrophilic TFMK group have been successfully deployed to mimic the tetrahedral intermediate of lipid amide cleavage, yielding highly potent inhibitors[5]. Similarly, arachidonyl trifluoromethyl ketone (AACOCF3) serves as a potent, slow-binding transition-state mimic for the 85-kDa cytosolic phospholipase A2 (cPLA2), blocking the production of arachidonate[6].
Quantitative Target Affinity Landscape
To benchmark the efficacy of TFMK-based inhibitors, the following table summarizes the binding affinities and mechanisms across key therapeutic targets.
| Target Enzyme | Compound Class / Example | Mechanism of Action | Typical Affinity ( Ki / IC50 ) |
| SARS-CoV 3CLpro | Peptidyl TFMK | Reversible Hemithioketal | ~0.3 μM ( Ki )[1] |
| HDAC 4, 7 (Class IIa) | SAHA-inspired TFMK | Fast-on/Fast-off Zinc Chelation | ~4.7 - 5.1 nM ( Ki )[3] |
| HDAC 8 (Class I) | Trifluoropyruvamide (TFPA) | Metabolically Stable Zinc Chelation | Low nanomolar ( IC50 )[4] |
| FAAH | α-Ketooxazole TFMK | Reversible Hemiketal | ~2.6 nM - 900 pM ( Ki )[5] |
| cPLA2 | Arachidonyl TFMK (AACOCF3) | Slow-binding Transition State Mimic | Sub-micromolar ( IC50 )[6] |
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I must emphasize that standard endpoint assays will fundamentally misrepresent the potency of TFMKs due to their slow-binding kinetics and metabolic liabilities. The following protocols are designed as self-validating workflows to ensure data integrity.
Protocol: Kinetic Evaluation of Time-Dependent Inhibition (Slow-Binding)
Rationale: Because TFMKs often exhibit slow, tight-binding inhibition against targets like Class I HDACs[3] and 3CLpro[1], a standard 30-minute IC50 assay will underestimate their potency. Progress curve analysis is mandatory to extract the true inhibition constant ( Ki ).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the fluorogenic substrate and purified recombinant enzyme in the appropriate assay buffer (e.g., Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 for HDACs).
-
Pre-incubation (The Critical Step): Mix the enzyme with varying concentrations of the TFMK inhibitor (spanning 0.1x to 10x the estimated Ki ). Do NOT add the substrate yet. Allow the mixture to pre-incubate for defined intervals (e.g., 0, 15, 60, 120 minutes) to allow the slow-forming enzyme-inhibitor complex to reach equilibrium.
-
Reaction Initiation: Spike the fluorogenic substrate into the pre-incubated mixture to initiate the enzymatic reaction.
-
Continuous Monitoring: Immediately transfer to a microplate reader and measure fluorescence continuously over 60–120 minutes to generate progress curves.
-
Non-linear Regression: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition: P=vst+kobsv0−vs[1−exp(−kobst)] , where v0 is the initial velocity, vs is the steady-state velocity, and kobs is the apparent first-order rate constant.
Figure 2: Experimental workflow for kinetic characterization of slow-binding TFMK inhibitors.
Protocol: Microsomal Stability Assessment of TFMK ZBGs
Rationale: To validate that structural modifications (such as the transition to TFPAs) successfully prevent in vivo reduction by carbonyl reductases[4].
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) and prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) to simulate the in vivo reductive environment.
-
Incubation: Spike the TFMK or TFPA compound into the matrix to achieve a 1 μM final concentration. Incubate the mixture in a shaking water bath at 37°C.
-
Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a known internal standard.
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in MRM mode to quantify the depletion of the parent compound and monitor the appearance of the reduced trifluoromethyl alcohol metabolite.
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- 3. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
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Foreword: The Strategic Imperative of Stability Assessment
An In-Depth Technical Guide to the In Vitro Stability of Fluorinated β-Enaminones
In the landscape of modern drug discovery, the β-enaminone scaffold represents a versatile and privileged structure, serving as a cornerstone for the synthesis of a wide array of biologically active compounds. The strategic incorporation of fluorine into these molecules has become a cornerstone of medicinal chemistry, often imparting profound improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] However, this chemical modification is not a panacea. The interplay between the inherent reactivity of the enaminone functional group and the powerful electronic effects of fluorine necessitates a rigorous and nuanced approach to stability assessment.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to provide a deep, mechanistic understanding of the factors governing the stability of fluorinated β-enaminones. As your virtual application scientist, my objective is to equip you not just with the "how," but with the "why," enabling you to design, execute, and interpret in vitro stability assays with confidence and scientific rigor. We will explore the causal relationships behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.
The Dichotomy of Stability: Chemical vs. Metabolic Degradation
The survival of a drug candidate in a biological system is dictated by its resilience to two primary degradative forces: chemical hydrolysis and enzymatic metabolism. Understanding the contribution of each is paramount for fluorinated β-enaminones.
Inherent Chemical Liability: The Specter of Hydrolysis
The primary non-enzymatic degradation pathway for β-enaminones is hydrolysis, which cleaves the molecule back to its constituent amine and β-dicarbonyl compound.[4] This reaction is most commonly acid-catalyzed.[4][5]
-
Mechanism of Acid-Catalyzed Hydrolysis: The rate-determining step is often the protonation of the β-carbon of the enamine system.[5] This disrupts the stabilizing conjugation and facilitates nucleophilic attack by water, leading to the collapse of the structure.
-
Structural Determinants of Hydrolytic Stability:
-
Dicarbonyl Precursor: Enaminones derived from cyclic 1,3-dicarbonyls (e.g., dimedone) are markedly more stable than their acyclic counterparts.[4][5] This is attributed to the conformational constraints imposed by the ring system.
-
Electronic Effects: There is a direct correlation between the rate of hydrolysis and the pKa of the parent 1,3-dicarbonyl compound.[5] The introduction of fluorine, a potent electron-withdrawing group, can significantly alter the electron density across the enaminone system, thereby modulating its susceptibility to protonation and subsequent hydrolysis.[2][6]
-
The Biological Gauntlet: Enzymatic Metabolism
While a compound may be chemically robust, it must also withstand the vast enzymatic machinery of the body. Metabolic stability assays are designed to predict this fate in an in vitro setting.[7][8]
-
The Role of Fluorine in Metabolic Fortification: One of the most compelling reasons to introduce fluorine is to block sites of metabolic oxidation.[6][9] The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes.[1][2] By replacing a metabolically labile hydrogen atom with fluorine, the molecule's half-life can be dramatically extended.[3][9]
-
Potential Enzymatic Pathways: Beyond CYP-mediated oxidation, enaminones may be susceptible to hydrolysis by other enzymes, such as carboxylesterases, particularly if the scaffold contains ester functionalities.[5][10]
Architecting a Robust In Vitro Stability Program
A comprehensive stability assessment involves a multi-faceted approach, using various biological matrices and conditions to build a complete picture of a compound's potential liabilities. The ultimate goal is to determine key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[8][11]
The Experimental Toolbox: Key In Vitro Systems
The choice of an in vitro system is dictated by the specific question being asked.
| In Vitro System | Primary Use Case | Key Enzymes Present | Rationale & Insights |
| pH Buffer Series | Chemical Stability / Hydrolysis | None | Isolates inherent chemical liability from enzymatic degradation. Essential for understanding pH-dependent degradation profiles (e.g., stability in the acidic stomach vs. neutral plasma).[4] |
| Liver Microsomes | High-Throughput Metabolic Screening | Phase I (CYPs, FMOs), Phase II (UGTs) | The workhorse for early drug discovery.[12] Provides a rapid assessment of susceptibility to major oxidative and conjugative metabolic pathways.[13] |
| Hepatocytes | "Gold Standard" Metabolic Screening | Comprehensive Phase I & II Enzymes, Transporters | A more physiologically relevant system that incorporates cellular uptake and the interplay between different metabolic pathways.[11][12] |
| S9 Fraction | Broad Metabolic Profiling | Microsomal and Cytosolic Enzymes | Useful for capturing metabolism by enzymes located in the cell cytoplasm, in addition to the microsomal enzymes.[12] |
| Plasma / Serum | Stability in Circulation | Esterases, Amidase, Proteases | Crucial for assessing degradation by enzymes present in the bloodstream, particularly for prodrugs or compounds with ester linkages.[14] |
A Universal Workflow for Stability Assessment
The core logic of an in vitro stability assay is to monitor the disappearance of the parent compound over time. This process can be visualized as follows:
Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducible, well-controlled experiments. The following protocols are designed to be self-validating by including necessary controls.
Protocol 1: Assessing Hydrolytic Stability Across a pH Range
This protocol determines the inherent chemical stability of a fluorinated β-enaminone as a function of pH.
1. Materials & Reagents:
-
Test Compound
-
Aprotic Solvent (e.g., HPLC-grade Acetonitrile or DMSO)
-
Buffer Solutions: Prepare a series of buffers, e.g., pH 2.0 (0.01 N HCl), pH 5.0 (Citrate), pH 7.4 (Phosphate-Buffered Saline), pH 9.0 (Borate).
-
UV-Vis Spectrophotometer or LC-MS/MS system.
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in the chosen aprotic solvent.[4]
-
Incubation Setup: In a 96-well plate or individual vials, add the appropriate buffer solution. Equilibrate to 37°C.
-
Reaction Initiation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10-50 µM. Mix thoroughly. This is your t=0 sample.
-
Kinetic Monitoring:
-
For LC-MS: At designated time points (e.g., 0, 15, 30, 60, 120, 240 min), take an aliquot and immediately quench with an equal volume of cold acetonitrile containing an internal standard.
-
For UV-Vis: Continuously monitor the decrease in absorbance at the compound's λmax over time.[4]
-
-
Sample Analysis (LC-MS): Centrifuge the quenched samples to pellet any precipitated salts. Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percent remaining (ln[% remaining]) versus time.
-
The slope of the resulting linear plot is the negative of the degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This is the standard industry assay to evaluate susceptibility to Phase I and some Phase II metabolism.
1. Materials & Reagents:
-
Test Compound and Positive Control (e.g., Testosterone, a compound with a known metabolic rate)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH Regeneration System (e.g., NADPH, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation plate and collection plate.
2. Procedure:
-
Stock Solution: Prepare a 10 mM stock of the test compound in DMSO. Serially dilute to create working solutions.
-
Master Mix Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Aliquot into the incubation plate.
-
Control Wells (Self-Validation):
-
-NADPH Control: To assess non-NADPH dependent degradation (e.g., hydrolysis or non-CYP enzymes). Prepare these wells without the NADPH system.
-
t=0 Control: To determine 100% initial concentration and assess recovery. The quenching solution will be added before the test compound.
-
-
Pre-incubation: Pre-warm the plate containing the HLM master mix and the NADPH solution separately at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the test compound to the HLM mix to achieve a final concentration of 1 µM. To initiate the reaction, add the pre-warmed NADPH solution. For "-NADPH" controls, add buffer instead.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2-3 volumes of cold ACN with internal standard to the appropriate wells.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (~4000g) for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS.
3. Data Analysis & Calculations:
-
Follow steps 1-3 from the hydrolytic stability protocol to determine the rate constant (k).
-
Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg protein/mL]) * 1000
-
Visualization of Degradation Pathways and Influencing Factors
Understanding the interplay of factors influencing stability is key.
Conclusion: From Data to Decision
The in vitro stability assessment of fluorinated β-enaminones is a critical milestone in the drug discovery cascade. A low half-life in liver microsomes may signal the need for medicinal chemists to introduce metabolic blocks—often another fluorine atom or a bulkier group—to improve the compound's pharmacokinetic profile.[1] Conversely, extreme stability against both hydrolysis and metabolism might also be undesirable if it leads to long-term accumulation and potential toxicity.[12]
By systematically evaluating both chemical and metabolic pathways using the robust, self-validating protocols outlined here, research teams can gain the essential insights needed to make informed decisions. This rigorous, mechanistically-grounded approach ensures that only the most promising candidates, fortified by the strategic power of fluorine, advance toward clinical development.
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Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed.[Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.[Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.[Link]
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Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.[Link]
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New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones. ACS Publications.[Link]
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Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. Wiley Online Library.[Link]
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An Easy Synthesis of Enaminones in Water as Solvent. Organic Chemistry Portal.[Link]
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Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. RSC Publishing.[Link]
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Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC.[Link]
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Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO).[Link]
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Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.[Link]
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Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC.[Link]
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Enaminone synthesis by amination. Organic Chemistry Portal.[Link]
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Q1 Stability Testing of Drug Substances and Drug Products. FDA.[Link]
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C–C Bond Cleavage Initiated Cascade Reaction of β-Enaminones: One-Pot Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones. ACS Publications.[Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[Link]
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Stability Testing Studies: A Review. ijpbs.[Link]
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Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate.[Link]
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Degradation of fumonisin B1 by the consecutive action of two bacterial enzymes. PubMed.[Link]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Science.gov.[Link]
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The effect of polyamones on the enzymatic degradation of ribosomes. PubMed.[Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.[Link]
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Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate.[Link]
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Towards an understanding of the enzymatic degradation of complex plant mannan structures. PMC.[Link]
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Solubility and pKa determination of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one
An In-depth Technical Guide to the Physicochemical Characterization of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one: Solubility and pKa Determination
Abstract
The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties. Among these, aqueous solubility and the acid dissociation constant (pKa) are paramount as they directly govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This guide provides a comprehensive, in-depth framework for the experimental determination of these two key parameters for the novel compound 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one. We present detailed, field-tested protocols for potentiometric and spectrophotometric pKa determination, alongside methodologies for both thermodynamic and kinetic solubility assessment. The underlying principles, experimental rationale, data analysis techniques, and potential challenges are discussed from the perspective of a senior application scientist, ensuring the protocols are not just lists of steps but self-validating systems designed for robust and reliable data generation.
Introduction: The "Developability" Challenge
In modern drug discovery, the "fail early, fail cheap" paradigm is essential. A significant portion of drug candidate attrition can be attributed to poor pharmacokinetic properties. Solubility and pKa are foundational to this profile. Solubility directly impacts bioavailability and the achievable concentration in circulation, while pKa dictates the charge state of a molecule at different physiological pH values, which in turn influences its ability to cross biological membranes and interact with its target.
This guide focuses on 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one (hereafter referred to as TFPAP), a compound featuring a trifluoromethyl ketone, a vinylogous amide linkage, and an aniline moiety. The presence of the acidic N-H proton on the aniline and the potential for enolization of the β-diketone system suggests at least one, and possibly more, ionizable centers. Understanding the pKa of these centers is crucial. This document provides the rigorous, step-by-step methodologies required to characterize TFPAP, providing a blueprint for assessing the "developability" of similar lead compounds.
Section 1: Physicochemical Profile of TFPAP
The structure of TFPAP contains several key functional groups that determine its physicochemical behavior. The aniline nitrogen possesses a lone pair of electrons, and its basicity is modulated by the electron-withdrawing effects of the attached phenoxy and vinylogous trifluoromethyl ketone systems. The N-H proton is therefore expected to be weakly acidic. Furthermore, the β-dicarbonyl moiety can exist in equilibrium with its enol tautomer, which possesses an acidic hydroxyl group. The pKa of this proton is critical as it will dictate the charge and resonance stabilization of the molecule.
Section 2: pKa Determination: Unmasking the Ionization Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a weakly acidic compound like TFPAP (HA), this is represented by the equilibrium:
HA ⇌ H⁺ + A⁻
Accurate pKa determination is non-negotiable for predicting a drug's behavior in the variable pH environments of the gastrointestinal tract and bloodstream.
Experimental Approach 1: Potentiometric Titration (The Gold Standard)
This method directly measures pH changes in a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the half-equivalence point.
Causality Behind Experimental Choices:
-
Co-solvent Selection: TFPAP is predicted to have low aqueous solubility. Performing the titration in a mixed solvent system (e.g., methanol-water or DMSO-water) is necessary to maintain solubility throughout the experiment. The pKa is determined in several co-solvent ratios and then extrapolated back to 0% co-solvent to obtain the aqueous pKa (the Yasuda-Shedlovsky method).
-
Titrant Choice: Since we are titrating a weak acid, a strong base with a well-characterized concentration, such as 0.1 M KOH or NaOH, is the titrant of choice.
-
Ionic Strength Adjustment: The background electrolyte concentration is kept constant with a salt like KCl to ensure that activity coefficients remain stable, a critical factor for accurate potentiometric measurements.
Protocol for Potentiometric pKa Determination:
-
Preparation: Accurately weigh approximately 1-5 mg of TFPAP and dissolve it in a series of hydro-organic mixtures (e.g., 20%, 40%, 60% v/v methanol in water). Add KCl to a final concentration of 0.15 M.
-
Instrumentation Setup: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (25°C or 37°C).
-
Titration: Place the solution in a thermostatted vessel under a nitrogen atmosphere to prevent carbonate formation. Add standardized 0.1 M KOH in small, precise increments (e.g., 0.01-0.05 mL) using an automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For multiple pKa values, specialized software can be used to analyze the derivative of the curve (dpH/dV).
-
Extrapolation: Plot the determined pKa values against the mole fraction of the organic co-solvent. Extrapolate the linear portion of the graph to zero co-solvent to estimate the aqueous pKa.
Experimental Approach 2: UV-Vis Spectrophotometric Method
This method is invaluable when a compound's solubility is too low for potentiometry or when only small amounts of the compound are available. It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra.
Protocol for Spectrophotometric pKa Determination:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with a constant ionic strength (adjusted with KCl).
-
Stock Solution: Prepare a concentrated stock solution of TFPAP in a suitable organic solvent (e.g., methanol).
-
Sample Preparation: Add a small aliquot of the TFPAP stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the pH.
-
Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Workflow for pKa Determination
Caption: Workflow for pKa determination of TFPAP.
Section 3: Solubility Measurement: A Multipronged Approach
Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a critical bottleneck in drug development. We distinguish between two key types:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a given medium. This is the "gold standard" value required for regulatory filings and is determined using methods like the shake-flask technique.
-
Kinetic Solubility: A measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock. It is a high-throughput parameter used to rank compounds in early discovery.
Experimental Approach 1: Thermodynamic Solubility (Shake-Flask Method, OECD 105)
This method measures the saturation concentration of a compound after it has been allowed to equilibrate for an extended period, ensuring a true thermodynamic equilibrium is reached between the solid and dissolved states.
Causality Behind Experimental Choices:
-
Equilibration Time: A minimum of 24-48 hours is typically required to ensure equilibrium is reached. To validate this, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
pH Control: Solubility of an ionizable compound like TFPAP is highly pH-dependent. The experiment must be conducted in well-defined, buffered media relevant to physiological conditions (e.g., pH 1.2, 6.8, and 7.4).
-
Quantification Method: A sensitive and specific analytical method is required to measure the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard due to its robustness and ability to separate the parent compound from any potential degradants.
Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of solid TFPAP to vials containing relevant aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of TFPAP using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Experimental Approach 2: Kinetic Solubility for High-Throughput Screening
This method assesses the precipitation of a compound upon its addition from a high-concentration DMSO stock into an aqueous buffer. It is a rapid assessment used to flag potential solubility issues early.
Protocol for Kinetic Solubility Determination:
-
Stock Solution: Prepare a high-concentration stock solution of TFPAP in 100% DMSO (e.g., 10 mM).
-
Assay Plate: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock to the buffer-containing wells and mix.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Precipitate Detection: Measure the amount of precipitated compound using methods like nephelometry (light scattering) or by analyzing the concentration remaining in the supernatant after filtration or centrifugation.
Workflow for Solubility Determination
Caption: Workflow for solubility determination of TFPAP.
Section 4: Data Synthesis and Application
All quantitative data must be summarized for clear interpretation. The results from the above experiments would be compiled into tables to provide a clear physicochemical profile of TFPAP.
Table 1: pKa Determination Summary for TFPAP
| Method | pKa Value | Standard Deviation | Notes |
| Potentiometric Titration | 8.2 | ± 0.05 | Aqueous pKa extrapolated from Methanol:Water mixtures. |
| UV-Vis Spectrophotometry | 8.1 | ± 0.08 | Determined at 285 nm; consistent with potentiometry. |
Table 2: Solubility Profile of TFPAP at 25°C
| Solubility Type | Medium | pH | Solubility (µg/mL) | Classification |
| Thermodynamic | SGF | 1.2 | > 200 | Highly Soluble |
| Thermodynamic | FaSSIF | 6.5 | 15 | Sparingly Soluble |
| Thermodynamic | PBS | 7.4 | 5 | Poorly Soluble |
| Kinetic | PBS | 7.4 | 45 | Moderately Soluble |
Interpretation and Application: The hypothetical data above paints a clear picture. The pKa of 8.2 suggests that TFPAP is a weak acid. At the low pH of the stomach (pH 1.2), the compound would be fully protonated (neutral) and, according to the data, highly soluble. As it transitions to the higher pH of the intestine (pH 6.5-7.4), it will become increasingly deprotonated (anionic). This change in ionization state leads to a dramatic drop in thermodynamic solubility. The difference between the kinetic and thermodynamic solubility at pH 7.4 suggests that supersaturated solutions may be achievable, which could be a viable strategy for formulation development (e.g., using amorphous solid dispersions). This data is critical for guiding formulation scientists in selecting appropriate excipients and delivery technologies to enhance oral bioavailability.
Conclusion
The rigorous, systematic determination of pKa and solubility is not merely a data collection exercise; it is a fundamental pillar of modern drug development. By employing the detailed, validated protocols outlined in this guide, researchers can generate a robust physicochemical profile for lead candidates like 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one. This data provides invaluable, actionable insights that predict in vivo behavior, guide formulation strategies, and ultimately de-risk the progression of new chemical entities through the development pipeline, saving both time and resources.
References
-
Title: Physicochemical and biopharmaceutical properties of drugs. Source: Remington: The Science and Practice of Pharmacy URL: [Link]
-
Title: Extrapolation of pKa values for poorly soluble compounds from measurements in organic-water mixtures. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Potentiometric pKa determination of water-insoluble compounds in various methanol/water mixtures. Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]
-
Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility. Source: Organisation for Economic Co-operation and Development URL: [Link]
Quantum Mechanical Calculations on Trifluoro-Pentenone Structures: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Among the diverse class of fluorinated scaffolds, trifluoro-pentenones represent a promising motif. Their chemical architecture, featuring both a reactive carbonyl group and a trifluoromethyl moiety, presents a unique set of challenges and opportunities for rational drug design. Understanding the three-dimensional structure, electronic landscape, and reactivity of these molecules at a quantum level is paramount for unlocking their full therapeutic potential.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum mechanical (QM) calculations to elucidate the structural and electronic properties of trifluoro-pentenone isomers. We will delve into the theoretical underpinnings of these calculations, provide a field-proven, step-by-step experimental protocol, and discuss the interpretation of the resulting data in the context of drug design.
The Rationale for Quantum Mechanical Scrutiny of Trifluoro-Pentenones
Trifluoro-pentenones are characterized by the presence of a C=C double bond, a carbonyl group (C=O), and a trifluoromethyl group (-CF3). The interplay of these functional groups gives rise to a complex conformational landscape and a nuanced electronic distribution. Classical molecular mechanics force fields often struggle to accurately model the subtle stereoelectronic effects imparted by the highly electronegative fluorine atoms.[2] Quantum mechanics, on the other hand, provides a first-principles approach to solving the electronic structure of molecules, offering a more accurate representation of their behavior.[3][4]
Key questions that can be addressed through QM calculations on trifluoro-pentenone structures include:
-
Conformational Preferences: Identifying the lowest energy conformers and the energy barriers between them is crucial for understanding how the molecule will present itself to a biological target.[5]
-
Electronic Properties: Mapping the electrostatic potential surface helps to identify regions of positive and negative charge, which are critical for predicting non-covalent interactions such as hydrogen bonds and halogen bonds with a protein binding pocket.[6][7]
-
Spectroscopic Signatures: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts can aid in the experimental characterization and identification of different isomers and conformers.[8][9]
-
Reactivity and Stability: Calculating frontier molecular orbital energies (HOMO and LUMO) provides insights into the molecule's susceptibility to nucleophilic or electrophilic attack, a key determinant of its metabolic fate.
A Validated Computational Workflow for Trifluoro-Pentenone Analysis
The following protocol outlines a robust and self-validating workflow for the quantum mechanical analysis of a representative trifluoro-pentenone isomer, for instance, 5,5,5-trifluoro-3-penten-2-one. This workflow is designed to be adaptable to other isomers and derivatives.
Caption: A validated computational workflow for the quantum mechanical analysis of trifluoro-pentenone structures.
Experimental Protocol: Step-by-Step Methodology
1. Initial Structure Generation and Conformational Search:
-
Step 1.1: Generate the 2D structure of the desired trifluoro-pentenone isomer (e.g., 5,5,5-trifluoro-3-penten-2-one) using a molecular editor.
-
Step 1.2: Convert the 2D structure to a 3D model.
-
Step 1.3: Perform a preliminary conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). The goal of this step is to explore the potential energy surface and identify a diverse set of low-energy starting geometries for higher-level calculations.
2. Quantum Mechanical Optimization:
-
Step 2.1: Select the unique conformers within a reasonable energy window (e.g., 10 kcal/mol) from the initial search.
-
Step 2.2: Perform geometry optimization on these selected conformers using a Density Functional Theory (DFT) method with a modest basis set, such as B3LYP/6-31G(d). This step provides a more accurate set of geometries than molecular mechanics.
3. Refinement and Property Calculation:
-
Step 3.1: Take the optimized geometries from the previous step and perform a final, more accurate geometry optimization using a higher level of theory. A common and reliable choice for fluorinated organic molecules is the B3LYP functional with a larger basis set that includes diffuse and polarization functions, such as 6-311++G(d,p).
-
Step 3.2: For each optimized structure, perform a frequency calculation at the same level of theory. This is a critical self-validation step: the absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide important thermochemical data, such as zero-point vibrational energy (ZPVE) and Gibbs free energy.
-
Step 3.3: With the refined geometries, calculate the desired electronic properties. This includes:
-
Electrostatic Potential (ESP): To visualize the charge distribution and predict intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): To assess reactivity.
-
NMR Shielding Tensors: To predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
-
4. Data Analysis and Interpretation:
-
Step 4.1: Analyze the relative energies of the optimized conformers, including the ZPVE corrections, to determine their Boltzmann population at a given temperature.
-
Step 4.2: Visualize the ESP mapped onto the electron density surface to identify electron-rich and electron-poor regions.
-
Step 4.3: Visualize the HOMO and LUMO to understand the regions of the molecule involved in electronic transitions and reactions.
-
Step 4.4: If experimental spectroscopic data is available, compare the calculated IR frequencies and NMR chemical shifts to aid in the structural elucidation and confirm the accuracy of the computational model.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| Conformer A (s-trans) | 0.00 | 0.00 | 2.5 | -7.2 | -1.5 |
| Conformer B (s-cis) | 1.85 | 1.79 | 3.1 | -7.4 | -1.6 |
This is a table with representative data for illustrative purposes.
The lower relative energy of Conformer A suggests it is the more stable and likely more populated conformer at room temperature. The dipole moment provides an indication of the molecule's overall polarity. The HOMO and LUMO energies are key indicators of chemical reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity.
Visualizing the Molecular Landscape
Visual representations of the calculated properties are indispensable for a deeper understanding of the molecule's behavior.
Caption: The relationship between calculated molecular properties and their application in drug design.
The ESP surface will reveal the electron-rich carbonyl oxygen and the electron-deficient regions around the trifluoromethyl group, guiding the design of complementary interactions in a protein active site. The HOMO is likely to be localized on the C=C double bond, indicating its susceptibility to electrophilic attack, while the LUMO may be centered on the carbonyl carbon, a prime target for nucleophiles. This information is invaluable for predicting potential metabolic pathways and designing more stable drug candidates.
Conclusion
Quantum mechanical calculations offer a powerful lens through which to view the intricate world of trifluoro-pentenone structures. By providing a detailed picture of their conformational preferences, electronic properties, and reactivity, these computational methods empower drug development professionals to make more informed decisions in the design and optimization of novel therapeutics. The workflow and insights presented in this guide serve as a robust starting point for harnessing the predictive power of quantum mechanics to accelerate the discovery of next-generation medicines.
References
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Devlin, F. J., Finley, J. W., Stephens, P. J., & Frisch, M. J. (1995). Ab initio calculation of vibrational circular dichroism spectra using density functional theory. The Journal of Physical Chemistry, 99(47), 16883-16902. [Link]
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Spaltro, A., Reva, I., & Romano, E. (2024). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 29(12), 2769. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
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Spaltro, A., Reva, I., & Romano, E. (2024). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. ResearchGate. [Link]
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Al-Abdi, L., & Al-Sehemi, A. G. (2011). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & biomolecular chemistry, 9(22), 7859-7866. [Link]
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Karton, A. (2019). A Quantum Chemical Study of the Effect of Substituents in Governing the Strength of the S-F Bonds of Sulfenyl-Type Fluorides Toward Homolytic Dissociation and Fluorine Atom Transfer. ResearchGate. [Link]
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Verma, R. P., & Hansch, C. (2007). Applications of quantum mechanics in drug design. IJSDR. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Sahu, P. K., & Panda, A. K. (2021). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 26(16), 4983. [Link]
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Arshad, N., Imran, M., Mahmood, K., Asghar, M. A., Ramzan, M., & Tahir, M. N. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry - Section B, 62B(9), 1121-1131. [Link]
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Tang, F., Mukamel, S., Lu, D., Nagata, Y., & Wilkins, D. (2026). Computational Spectroscopy. The Journal of Chemical Physics. [Link]
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Yoshida, M., & Samejima, M. (1976). Quantum Chemical Studies on Complexing Tendencies of Benzoic Acid Derivatives. Yakugaku Zasshi, 96(5), 625-631. [Link]
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Kim, H. J., Lee, J. Y., Kim, J. H., Lee, S., & Kim, D. H. (2013). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 78(11), 5649-5654. [Link]
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Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601. [Link]
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Perera, D., & Bartlett, R. J. (2015). DFT Study on the Five Isomers of PW 12 O 40 3 - : Relative Stabilization upon Reduction. The Journal of Physical Chemistry C, 119(29), 16604-16611. [Link]
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Smith, D. G., & Goodman, J. M. (2010). Conformational searching with quantum mechanics. In Silico Toxicology, 431-447. [Link]
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Britton, R. A., & Canturk, B. (2011). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 15(4), 863-870. [Link]
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Muthu, S., & Al-Deyab, S. S. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Journal of Chemical Sciences, 134(1), 1-18. [Link]
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da Silva, C. O., & de Souza, A. C. (2021). Quantum mechanical methods in computational chemistry. ResearchGate. [Link]
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Application Notes and Protocols for the Utilization of 2-Phenoxyaniline in Condensation Reactions
Introduction: The Versatile Role of 2-Phenoxyaniline in Heterocyclic Synthesis
2-Phenoxyaniline, a key bifunctional molecule, serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a nucleophilic amino group ortho to a phenoxy substituent, provides a strategic platform for intramolecular and intermolecular condensation reactions. These reactions are fundamental to the construction of complex molecular architectures, many of which are of significant interest to researchers, scientists, and drug development professionals. The phenoxyaniline scaffold is integral to various biologically active molecules, including kinase inhibitors and neuroprotective agents, underscoring the importance of understanding its reactivity in condensation pathways.[1] This guide provides an in-depth exploration of the application of 2-phenoxyaniline in key condensation reactions, offering detailed protocols and mechanistic insights to facilitate its effective use in research and development.
Core Condensation Methodologies and Mechanistic Insights
The strategic positioning of the amino and phenoxy groups in 2-phenoxyaniline allows for its participation in a variety of cyclization reactions, leading to the formation of important heterocyclic systems such as phenoxazines, acridines, and quinoline-type structures.
Synthesis of Phenoxazine Derivatives
The phenoxazine core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[2] The synthesis of phenoxazines often involves the condensation of a 2-aminophenol derivative with a suitable coupling partner, leading to the formation of the central oxazine ring.[3][4] 2-Phenoxyaniline, while not a 2-aminophenol itself, can undergo analogous intramolecular cyclization reactions under oxidative conditions or via a Smiles rearrangement followed by cyclization.
Mechanistic Rationale:
The formation of the phenoxazine ring from 2-phenoxyaniline derivatives typically proceeds through an intramolecular nucleophilic aromatic substitution. The reaction can be initiated by the deprotonation of the amine, which then attacks the phenoxy ring, displacing a suitable leaving group or proceeding via an oxidative pathway. The specific mechanism can be influenced by the reaction conditions and the presence of activating or leaving groups on the phenoxy ring.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenylphenoxazine via Oxidative Cyclization
This protocol describes a general method for the intramolecular oxidative cyclization of 2-phenoxyaniline to form the corresponding N-phenylphenoxazine. This transformation is typically mediated by an oxidizing agent in the presence of a suitable catalyst.
Materials:
-
2-Phenoxyaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenoxyaniline (1 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2 mmol).
-
Add DMSO (10 mL) to the flask.
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-phenylphenoxazine.
Data Presentation:
| Entry | Oxidant System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/Cu(OAc)₂/O₂ | 120 | 24 | 65-75 |
| 2 | Fe(III) species | 140 | 18 | 50-60 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.
Synthesis of Acridine Derivatives via Bernthsen-type Condensation
The Bernthsen acridine synthesis is a classical method for preparing 9-substituted acridines by condensing a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[5] Given the structural similarity of 2-phenoxyaniline to diphenylamine, a similar condensation reaction can be envisioned to produce acridine derivatives.
Mechanistic Rationale:
The reaction is believed to proceed via the initial acylation of the diarylamine by the carboxylic acid, followed by an intramolecular electrophilic aromatic substitution to form a dihydroacridine intermediate. Subsequent dehydration and aromatization lead to the final acridine product. The Lewis acid catalyst facilitates both the acylation and cyclization steps.
Diagram: Bernthsen-type Acridine Synthesis Workflow
Caption: Workflow for the synthesis of acridine derivatives from 2-phenoxyaniline.
Protocol 2: General Procedure for the Synthesis of a 9-Phenylacridine Derivative
This protocol outlines a general procedure for the synthesis of a 9-phenylacridine derivative from 2-phenoxyaniline and benzoic acid, based on the principles of the Bernthsen acridine synthesis.[5][6]
Materials:
-
2-Phenoxyaniline
-
Benzoic acid
-
Anhydrous zinc chloride (ZnCl₂)
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether, optional)
-
Standard glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, thoroughly mix 2-phenoxyaniline (1 mmol), benzoic acid (1.2 mmol), and anhydrous zinc chloride (2 mmol).
-
Heat the reaction mixture to 220-250 °C in an oil bath or sand bath. If a high-boiling solvent is used, add it to the reaction mixture before heating.
-
Maintain the temperature and stir the mixture for 4-6 hours. The reaction mixture will become viscous and darken in color.
-
Monitor the reaction progress by taking small aliquots, quenching with aqueous sodium hydroxide, extracting with an organic solvent, and analyzing by TLC.
-
After the reaction is complete, cool the mixture to about 100 °C and cautiously add a 10% aqueous sodium hydroxide solution to dissolve the zinc salts.
-
Extract the mixture with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel to obtain the desired 9-phenylacridine derivative.
Data Presentation:
| Substrate 1 (Aniline) | Substrate 2 (Carboxylic Acid) | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Phenoxyaniline | Benzoic Acid | ZnCl₂ | 220-250 | 4-6 | 40-60 |
| 2-Phenoxyaniline | Acetic Acid | ZnCl₂ | 200-230 | 6-8 | 35-55 |
Note: Yields are estimates based on analogous reactions and may require optimization.[7][6]
Synthesis of Quinoxaline and Quinoline-type Derivatives
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines.[1][8][9][10][11] While 2-phenoxyaniline is not a diamine, its amino group and the activated ortho position on the aniline ring can potentially react with 1,3-dicarbonyl compounds in a manner analogous to the Combes quinoline synthesis or the Doebner-von Miller reaction to form quinoline-type structures.[3][4][5][8][12]
Mechanistic Rationale (Combes-type Synthesis):
The reaction of 2-phenoxyaniline with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions is expected to proceed through the formation of an enamine intermediate. This is followed by an intramolecular electrophilic attack of the enamine onto the phenoxy-substituted benzene ring, leading to a cyclized intermediate. Subsequent dehydration and aromatization would yield the corresponding quinoline derivative.
Diagram: Combes-type Quinoline Synthesis Mechanism
Sources
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Application Note: Assay Development Using Fluorinated Ketone Probes
Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, probe selection, and self-validating experimental workflows for fluorinated ketones.
Introduction & Mechanistic Rationale
Fluorinated ketone probes—encompassing mono-fluoromethyl ketones (FMKs) and trifluoromethyl ketones (TFMKs)—have fundamentally advanced our ability to interrogate enzymatic activity and detect reactive biological species. As a Senior Application Scientist, I frequently advocate for the transition from traditional electrophiles (e.g., chloromethyl ketones or Michael acceptors) to fluorinated ketones due to their superior stereoelectronic properties and tunable reactivity.
The strategic incorporation of highly electronegative fluorine atoms adjacent to a ketone carbonyl serves three distinct mechanistic purposes in assay development:
-
Electrophilic Activation & Transition State Mimicry: The strong inductive electron-withdrawing effect of fluorine highly activates the carbonyl carbon toward nucleophilic attack[1]. When targeting serine or cysteine proteases, the active-site nucleophile attacks the fluorinated ketone to form a stable hemiketal or hemithioacetal. This adduct acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis[2].
-
Spectroscopic Reporting ( 19 F NMR): The 19 F nucleus possesses 100% natural isotopic abundance and a high gyromagnetic ratio (yielding 81% of the sensitivity of 1 H)[3]. Furthermore, the 19 F chemical shift is exquisitely sensitive to its local electronic environment. The conversion of a free sp2 hybridized fluorinated ketone to an sp3 hybridized hemiketal in an enzyme active site results in a massive chemical shift ( Δδ ), providing a zero-background readout for target engagement[2].
-
Reactive Species Sensing: TFMKs are uniquely susceptible to oxidation by peroxynitrite ( ONOO− ). The reaction proceeds via a dioxirane intermediate, which selectively cleaves the ketone to release a fluorophore, enabling highly specific, turn-on fluorescent assays for reactive nitrogen species[4].
Mechanism of covalent reversible inhibition by fluorinated ketone probes.
Quantitative Data & Probe Modalities
To select the appropriate fluorinated ketone for your assay, it is critical to match the warhead's reactivity and readout modality to the biological target. Unlike chloromethyl ketones (CMKs), which are highly reactive and often result in off-target cytotoxicity, FMKs and TFMKs offer a more controlled, often reversible, engagement profile[5].
| Probe Modality | Reactive Group | Primary Target | Readout / Detection Method | Typical LOD / IC 50 |
| Peptidyl FMK | −CH2F | Cysteine Proteases (e.g., Caspases, ATG4B) | Biochemical Cleavage Assay / ABPP | Sub-micromolar IC 50 |
| Peptidyl TFMK | −CF3 | Serine/Cysteine Proteases, Esterases | 19 F NMR, Enzymatic Assay | Low nanomolar IC 50 |
| TFMK-Rhodol | −CF3 (Oxidation) | Peroxynitrite ( ONOO− ) | Fluorescence (Turn-on) | ∼ 186 nM (LOD) |
| Clickable Azide-F | −CF3 / −CF2− | Target-Agnostic (Structural Biology) | 19 F NMR | Probe-dependent |
Table 1: Comparison of fluorinated ketone probe modalities and their typical assay parameters.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in causality and self-validation steps to ensure that the observed signals are artifacts-free and directly correlate with the biological event of interest.
Protocol A: 19 F NMR-Based Target Engagement Assay for Proteases
This protocol utilizes a TFMK probe to quantify the thermodynamics of target engagement. The active site microenvironment (specifically the oxyanion hole) stabilizes the hemiketal, dropping its pKa by up to 4 log units[2]. We monitor this specific binding event via the 19 F chemical shift.
Reagents & Equipment:
-
Target Enzyme (e.g., recombinant Serine Protease) at 50 μ M.
-
TFMK Probe at 200 μ M.
-
NMR Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10% D2O (for lock signal), pH 7.4.
-
Internal Standard: Trifluoroacetic acid (TFA) at 10 μ M (set to -76.55 ppm).
Step-by-Step Workflow:
-
Baseline Acquisition: Prepare 500 μ L of the TFMK Probe in NMR Buffer. Acquire a 1D 19 F NMR spectrum (typically 376 MHz for 19 F on a 400 MHz console) at 25°C.
-
Causality: Establishes the chemical shift of the free, hydrated ketone in an aqueous environment before protein introduction.
-
-
Enzyme Titration: Add the Target Enzyme to a final concentration of 50 μ M. Gently invert to mix; avoid vortexing to prevent protein denaturation.
-
Incubation & Monitoring: Incubate for 15 minutes to allow the system to reach thermodynamic equilibrium. Acquire a second 1D 19 F NMR spectrum.
-
Causality: The formation of the enzyme-bound hemiketal will result in the disappearance of the free probe signal and the emergence of a new, broadened peak shifted by 60–80 ppm.
-
-
System Validation (Orthogonal Displacement): Spike the NMR tube with 500 μ M of a known, non-fluorinated competitive inhibitor with high affinity for the target.
-
Causality: If the initial signal shift was due to specific active-site engagement (and not non-specific aggregation), the competitive inhibitor will displace the TFMK probe. The 19 F spectrum will revert to the baseline free-probe signal, validating the assay.
-
Step-by-step workflow for 19F NMR-based target engagement assays using fluorinated probes.
Protocol B: In Vitro Fluorescent Assay for Peroxynitrite ( ONOO− )
Trifluoromethyl ketones attached to fluorophores (e.g., HKGreen-4) act as highly specific sensors for ONOO− in macrophage activity assays[6]. The electron-deficient TFMK moiety undergoes a selective two-electron oxidation by ONOO− , leading to N-dearylation and massive fluorescence amplification[6].
Reagents & Equipment:
-
TFMK-Rhodol Probe (10 mM stock in anhydrous DMSO).
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4.
-
ONOO− stock solution (synthesized or purchased, concentration verified by absorbance at 302 nm, ϵ=1670 M−1cm−1 ).
-
Fluorescence microplate reader.
Step-by-Step Workflow:
-
Probe Preparation: Dilute the TFMK-Rhodol Probe to a working concentration of 5 μ M in Assay Buffer. Ensure DMSO concentration remains ≤ 1% to prevent solvent-induced quenching.
-
Analyte Addition: Aliquot 100 μ L of the probe solution into a black 96-well microtiter plate. Add varying concentrations of ONOO− (0 to 50 μ M).
-
Kinetic Readout: Immediately measure fluorescence intensity ( λex=490 nm , λem=525 nm ) every 1 minute for 30 minutes.
-
Causality: The cleavage of the TFMK moiety is a kinetic process. Monitoring over time ensures the reaction reaches completion and allows for the calculation of pseudo-first-order rate constants.
-
-
System Validation (Selectivity & Scavenging):
-
Control 1 (ROS Selectivity): Treat parallel wells with 50 μ M of H2O2 , HOCl , and O2∙− . The TFMK probe must remain non-fluorescent, proving the reaction is specific to the unique nucleophilic/oxidative nature of ONOO− [4].
-
Control 2 (Scavenger): Pre-incubate the ONOO− solution with 100 μ M uric acid (a specific ONOO− scavenger) before adding it to the probe. The lack of fluorescence turn-on confirms the signal is strictly mediated by peroxynitrite and not baseline auto-oxidation.
-
References
-
Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) MDPI Sensors URL:[4]
-
Smart fluorescent probes for imaging macrophage activity Chemical Society Reviews (RSC Publishing) URL:[6]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Pharmaceuticals (NIH PMC) URL:[1]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Journal of Fluorine Chemistry (NIH PMC) URL:[2]
-
Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry Pharma Industry Review URL:[7]
-
Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors ACS Medicinal Chemistry Letters (NIH PMC) URL:[5]
-
Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Analytical Chemistry (ACS Publications) URL:[3]
Sources
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 5. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smart fluorescent probes for imaging macrophage activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00567A [pubs.rsc.org]
- 7. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
Application Notes and Protocols: High-Throughput Screening of Trifluoromethyl Ketone Libraries
Introduction
Trifluoromethyl ketones (TFMKs) have emerged as a highly promising class of inhibitors for a variety of enzymes, particularly proteases and hydrolases, due to their unique mechanism of action. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[1] This electrophilicity allows TFMKs to be attacked by nucleophilic residues, such as serine, cysteine, or threonine, within the enzyme's active site. This interaction typically results in the formation of a stable, yet often reversible, covalent hemiketal or hemithioketal adduct.[1] This reversible covalent inhibition mechanism can provide a desirable balance of high potency and prolonged target engagement with a reduced risk of off-target effects compared to irreversible covalent inhibitors.[2][3]
The therapeutic potential of TFMK-based inhibitors is significant, with applications in antiviral therapies, cancer, and inflammatory diseases.[1][4][5] The development of diverse TFMK libraries necessitates robust and efficient high-throughput screening (HTS) strategies to identify and characterize promising lead compounds. This guide provides detailed application notes and protocols for the high-throughput screening of TFMK libraries, encompassing biochemical and cell-based assays, hit validation, and data interpretation.
Mechanism of Action: Reversible Covalent Inhibition
The inhibitory activity of TFMKs stems from their ability to mimic the transition state of substrate hydrolysis. The carbonyl carbon of the TFMK warhead is readily attacked by a nucleophilic residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) in the enzyme's active site. This leads to the formation of a tetrahedral intermediate, a hemiketal or hemithioketal, which is often stabilized by interactions within the active site. This covalent adduct can be reversible, allowing for a dynamic equilibrium between the free enzyme and the inhibited complex.[1][2]
Caption: Reversible covalent inhibition by a trifluoromethyl ketone.
Part 1: Biochemical High-Throughput Screening of TFMK Libraries
Biochemical assays are the cornerstone of primary screening for TFMK libraries, as they directly measure the inhibitory effect of the compounds on the target enzyme's activity. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[1][5][6]
Principle of Fluorescence Resonance Energy Transfer (FRET) Assays
FRET-based assays are a powerful tool for monitoring protease activity.[1][6] These assays utilize a peptide substrate that contains a fluorophore and a quencher molecule. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence signal. Upon cleavage of the substrate by the active enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence.[7] The rate of this fluorescence increase is proportional to the enzyme's activity.
Detailed Protocol: FRET-Based Protease Inhibition Assay
This protocol provides a general framework for a 384-well plate FRET-based assay to screen a TFMK library against a protease of interest.
Materials and Reagents:
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20).
-
Enzyme Stock Solution: Purified enzyme of interest at a concentration suitable for the assay.
-
FRET Peptide Substrate: Specific peptide substrate for the enzyme, labeled with a FRET pair (e.g., a fluorophore and a quencher).
-
TFMK Library: Compounds dissolved in 100% DMSO at a stock concentration of 10 mM.
-
Positive Control Inhibitor: A known inhibitor of the enzyme.
-
384-well black, flat-bottom assay plates.
-
Multichannel pipettes or automated liquid handling system.
-
Fluorescence plate reader with appropriate excitation and emission filters.
Assay Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each TFMK library compound, DMSO (negative control), and positive control inhibitor into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL final reaction volume.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of the enzyme in assay buffer at 2X the final desired concentration.
-
Dispense 25 µL of the enzyme solution into each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes). This pre-incubation step is crucial for covalent inhibitors to allow for the formation of the enzyme-inhibitor adduct.[8]
-
-
Reaction Initiation:
-
Prepare a working solution of the FRET substrate in assay buffer at 2X the final desired concentration (typically at or below the Km value).
-
Dispense 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis for Primary Screen:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Slope_compound - Slope_neg_control) / (Slope_pos_control - Slope_neg_control))
-
Identify primary hits: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
| Parameter | Example Value | Notes |
| Plate Format | 384-well | High-density for increased throughput. |
| Final Assay Volume | 50 µL | |
| Compound Concentration | 10 µM | A common starting concentration for primary screens. |
| Enzyme Concentration | Varies | Should be in the linear range of the assay. |
| Substrate Concentration | At or below Km | To ensure sensitivity to competitive inhibitors. |
| Pre-incubation Time | 30 minutes | Critical for covalent inhibitors; may need optimization. |
| Read Mode | Kinetic | Provides more robust data than endpoint reads. |
Part 2: Cell-Based High-Throughput Screening of TFMK Libraries
While biochemical assays are essential for identifying direct enzyme inhibitors, cell-based assays are critical for evaluating the biological activity of compounds in a more physiologically relevant context.[4] These assays can provide information on cell permeability, cytotoxicity, and on-target engagement within a cellular environment.
Principle of Luminescence-Based Cell Viability Assays
A common and robust cell-based assay for HTS is the measurement of ATP levels as an indicator of cell viability.[9] Metabolically active, viable cells produce ATP. When cells die, their ATP is rapidly depleted. Luminescence-based assays, such as Promega's CellTiter-Glo®, utilize a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[9][10]
Detailed Protocol: Luminescence-Based Cell Viability Assay
This protocol describes a general method for assessing the cytotoxicity of TFMK compounds in a 384-well format.
Materials and Reagents:
-
Cell Line: A relevant cell line for the disease area of interest.
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
TFMK Library: Compounds dissolved in 100% DMSO.
-
Positive Control (Cytotoxic agent): A known cytotoxic compound (e.g., staurosporine).
-
384-well white, clear-bottom tissue culture-treated plates.
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer plate reader.
Assay Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in cell culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the TFMK compounds in cell culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the assay plate and the luminescence reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
-
Signal Development and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis for Cytotoxicity Profiling:
-
Normalize the data: Express the luminescence signal of each well as a percentage of the vehicle (DMSO) control.
-
Generate dose-response curves: Plot the percent viability against the logarithm of the compound concentration.
-
Calculate CC50 values: Determine the concentration of the compound that causes a 50% reduction in cell viability by fitting the dose-response curve to a four-parameter logistic model.
| Parameter | Example Value | Notes |
| Plate Format | 384-well | Suitable for HTS. |
| Seeding Density | Varies | Optimize for each cell line to ensure logarithmic growth. |
| Treatment Duration | 48 hours | Dependent on the compound's mechanism and cell doubling time. |
| Final DMSO Concentration | <0.5% | To minimize solvent effects. |
| Readout | Luminescence | Highly sensitive and robust. |
Part 3: Hit Validation and Characterization Workflow
A critical phase in any HTS campaign is the rigorous validation of primary hits to eliminate false positives and confirm the desired mechanism of action.[8] This is particularly important for covalent inhibitors like TFMKs, where non-specific reactivity can be a concern.
Caption: An iterative Structure-Activity Relationship (SAR) workflow.
By screening a library of structurally related TFMK analogs, researchers can begin to build a structure-activity relationship (SAR). This involves correlating changes in the chemical structure with changes in inhibitory potency, selectivity, and cellular activity. This information is crucial for guiding the design of more potent and drug-like inhibitors.
Conclusion
The high-throughput screening of trifluoromethyl ketone libraries is a powerful approach for the discovery of novel enzyme inhibitors with significant therapeutic potential. A successful screening campaign requires a multi-faceted strategy that combines robust and sensitive biochemical and cell-based assays with a rigorous hit validation workflow. By carefully considering the unique reversible covalent mechanism of TFMK inhibitors and implementing the protocols outlined in this guide, researchers can efficiently identify and characterize promising lead compounds for further drug development.
References
-
Shao, Y.-M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652–4660. [Link]
-
Orlicka, K., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 12(11), 1223. [Link]
-
Edwards, B. S., et al. (2000). High-throughput screening of cell-based libraries. Journal of Immunological Methods, 243(1-2), 211–227. [Link]
-
Ma, H., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 30(18), 127253. [Link]
-
News-Medical.Net. (2026, January 19). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]
-
Martin, A. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
Agilent. (2024, September 11). Automated Cell Viability Assay. [Link]
-
Zhang, T., et al. (2022). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. bio-protocol, 12(15), e4493. [Link]
-
Zhang, T., et al. (2022). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. bio-protocol, 12(15), e4493. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
-
Cohen, M. S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 517-526. [Link]
-
WuXi AppTec. (2024, October 15). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]
-
Strelow, J. M., et al. (2017). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 8(5), 945-952. [Link]
-
Strelow, J. M., et al. (2017). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 8(5), 945-952. [Link]
-
Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Viswanathan, V., et al. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
Johnson, D. S., et al. (2016). A Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
Sources
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. news-medical.net [news-medical.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Advanced Application Note: Design, Synthesis, and Validation of Phenoxyaniline-Scaffold Fluorescent Probes
Executive Summary
Phenoxyaniline derivatives have emerged as highly versatile and robust scaffolds in the development of small-molecule fluorescent probes[1]. By integrating the electron-rich phenoxyaniline moiety with various fluorophores (e.g., pyridine, quinoline, or diarylethene) via Schiff base linkages, researchers can engineer highly selective "turn-on" chemosensors. These probes are critical for tracking biologically and environmentally significant metal ions, such as [2]. This application note provides a comprehensive guide to the mechanistic principles, structural design, and self-validating experimental protocols required to develop these probes.
Mechanistic Principles: PET and CHEF
The causality behind the optical response of phenoxyaniline-based probes lies in the precise manipulation of molecular orbitals, specifically the interplay between Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) [2].
-
The "OFF" State (PET Active): In the unbound state, the lone pair of electrons on the imine nitrogen (and potentially the ether oxygen) of the phenoxyaniline scaffold acts as an electron donor. Upon excitation of the fluorophore, these high-energy electrons are transferred to the excited fluorophore's highest occupied molecular orbital (HOMO), non-radiatively quenching the emission. This self-quenching mechanism ensures a critically low background fluorescence, which is essential for a high signal-to-noise ratio[1].
-
The "ON" State (CHEF Active): Upon introduction of the target metal ion, the heteroatoms of the phenoxyaniline scaffold coordinate with the metal. This coordination ties up the lone pair electrons, effectively lowering the energy of the donor orbital and[3]. Consequently, the intrinsic fluorescence of the fluorophore is restored and amplified (CHEF), resulting in a strong "turn-on" signal[2].
Logical flow of the PET suppression and CHEF activation mechanism.
Probe Design & Structural Strategy
When designing a phenoxyaniline-based probe, the choice of the reporter fluorophore and the coordination geometry dictates the probe's sensitivity and selectivity.
-
Fluorophore Selection: Pyridine-based Schiff bases (e.g., 2-(pyridin-2-ylmethylene)phenoxyaniline, PMPA) are highly effective due to their excellent biocompatibility, wide pH tolerance (pH 5–9), and rapid response times[2]. Alternatively, containing phenoxyaniline have been successfully deployed for fast-response Zn²⁺ recognition in living cells[3].
-
Coordination Sphere: The phenoxyaniline moiety provides a flexible ether oxygen and an imine nitrogen. Together with the fluorophore's heteroatoms (e.g., pyridine nitrogen), this creates a multidentate binding pocket. The spatial arrangement of these atoms is highly specific to the ionic radius and preferred coordination geometry of the target metal, allowing for high selectivity[2].
Quantitative Data & Performance Benchmarks
To facilitate experimental design, the following table summarizes the analytical performance of validated phenoxyaniline-scaffold probes from recent literature.
| Probe Scaffold | Target Analyte | Primary Mechanism | Limit of Detection (LOD) | Binding Constant ( K ) | Response Time | Optimal pH |
| Pyridine-Phenoxyaniline (PMPA) | Cd²⁺ | PET Inhibition / CHEF | 0.12 μM | 4.36 × 10⁴ M⁻¹ | 3 minutes | 5.0 – 9.0 |
| Diarylethene-Phenoxyaniline | Zn²⁺ | PET Inhibition / CHEF | ~0.11 - 2.3 μM | ~6.65 × 10³ M⁻¹ | < 5 minutes | Physiological |
| Dicarbazole-azine-Phenoxyaniline | Cu²⁺ | LMCT / ICT Alteration | N/A | N/A | Rapid | Physiological |
(Data aggregated from authoritative sources[1][2][3])
Experimental Protocols
The following self-validating workflows detail the synthesis, spectroscopic evaluation, and biological application of a standard phenoxyaniline-based Schiff base probe.
Experimental workflow for validating phenoxyaniline fluorescent probes.
Protocol A: Synthesis of the Phenoxyaniline Probe
Causality & Rationale: A condensation reaction between an aldehyde-functionalized fluorophore and 2-phenoxyaniline yields the Schiff base. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation. Recrystallization is prioritized over silica gel chromatography, as Schiff bases can be prone to hydrolysis on acidic silica columns.
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-phenoxyaniline (e.g., 2.0 mmol) in 15 mL of absolute ethanol.
-
Condensation: Add 1.0 equivalent of the corresponding aldehyde (e.g., pyridine-2-carboxaldehyde) dropwise to the solution under continuous stirring at room temperature.
-
Reaction: Add 2-3 drops of glacial acetic acid. Elevate the temperature and reflux the mixture at 80°C for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).
-
Purification: Cool the mixture to 4°C to induce precipitation. Filter the crude product under a vacuum and wash with cold ethanol. Recrystallize from an ethanol/dichloromethane mixture to obtain the pure probe.
-
Validation: Confirm the structure using ¹H/¹³C NMR and ESI-MS. Critical Checkpoint: The newly formed imine proton (-CH=N-) must appear as a distinct singlet in the ¹H NMR spectrum, typically between 8.5 and 9.0 ppm[2].
Protocol B: Spectroscopic Titration and Binding Analysis
Causality & Rationale: Titration rigorously establishes the Limit of Detection (LOD) and binding constant ( K ). Job's plot analysis is utilized to determine the binding stoichiometry by identifying the mole fraction that yields maximum complexation[2].
-
Stock Solutions: Prepare a 1.0 mM stock solution of the synthesized probe in a spectroscopic-grade solvent (e.g., DMSO). Prepare 10.0 mM aqueous stock solutions of various metal chlorides (Cd²⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, etc.).
-
Selectivity Screening: In a quartz cuvette, mix the probe (final concentration 10 μM) with 10 equivalents of different metal ions in a buffered solution (e.g., HEPES, pH 7.4). Record fluorescence emission spectra. A highly selective probe will only exhibit a significant "turn-on" response with the target ion, confirming PET suppression[3].
-
Titration: Titrate the target metal ion (0 to 20 μM) into a 10 μM probe solution. Allow a 3-minute incubation period for complexation equilibrium before recording the emission intensity at the λmax [2].
-
Data Analysis:
-
Plot emission intensity vs. metal concentration.
-
Calculate LOD using the formula: LOD=3σ/k (where σ is the standard deviation of 10 blank measurements, and k is the slope of the linear calibration curve).
-
Determine the binding constant ( K ) using the Benesi-Hildebrand equation to quantify the affinity between the probe and the metal ion[3].
-
Protocol C: Live-Cell Fluorescence Imaging
Causality & Rationale: In vitro imaging validates the probe's cell permeability, biocompatibility, and practical utility in monitoring intracellular metal ion fluctuations without causing cytotoxicity[1][3].
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.
-
Probe Incubation: Seed cells in a 35 mm glass-bottom confocal dish. Once 70% confluent, incubate the cells with the phenoxyaniline probe (5–10 μM) for 30 minutes. Wash thrice with warm PBS to remove extracellular unbound probe.
-
Metal Loading: Incubate the cells with the target metal ion (e.g., 20 μM CdCl₂ or ZnCl₂) for an additional 30 minutes. Wash thrice with PBS.
-
Imaging: Image the cells using a confocal laser scanning microscope. Excite at the probe's specific wavelength. Self-Validation: Control cells (probe only) must exhibit minimal fluorescence (PET active), while metal-loaded cells should display bright intracellular fluorescence (CHEF active), confirming the probe's efficacy in complex biological matrices[2][3].
References
-
Title : A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses Source : New Journal of Chemistry (RSC Publishing) URL :[Link]
-
Title : An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions Source : Sensors & Diagnostics (RSC Publishing) URL :[Link]
-
Title : Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals Source : PMC (NIH) URL :[Link]
Sources
- 1. Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
Application Note: 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one as a Privileged Building Block in Medicinal Chemistry
Executive Briefing
Fluorinated enaminones have emerged as indispensable synthons in modern drug discovery, serving as highly versatile, bis-electrophilic precursors for the construction of complex nitrogen-containing heterocycles [1]. Among these, 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one represents a highly specialized structural paradigm. It synergizes the metabolic stability and membrane permeability of a trifluoromethyl (–CF3) group with the steric bulk and target-binding potential of a 2-phenoxyanilino moiety.
This application note details the mechanistic rationale and validated laboratory protocols for utilizing this specific enaminone to synthesize 3-(trifluoromethyl)pyrazoles and 4-(trifluoromethyl)quinolines. These fluorinated scaffolds are ubiquitous in blockbuster anti-inflammatory drugs (e.g., Celecoxib, Mavacoxib) and advanced kinase inhibitors [2].
Mechanistic Causality & Structural Rationale
The synthetic utility of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one is driven by its highly polarized "push-pull" electronic configuration, which allows for precise regiocontrol during heterocyclization.
-
The –CF3 Effect (Electrophilic Director): The intense electron-withdrawing nature of the –CF3 group drastically increases the electrophilicity of the adjacent C2 carbonyl carbon. When reacted with binucleophiles like hydrazines, this ensures strict regioselectivity—the terminal, more nucleophilic nitrogen exclusively attacks C2 first, preventing the formation of undesired regioisomeric mixtures [3].
-
The 2-Phenoxyanilino Moiety (Dual-Function Motif): Depending on the applied thermodynamic and catalytic conditions, this group serves two distinct mechanistic roles:
-
As a Leaving Group: In eliminative cycloadditions (e.g., pyrazole synthesis), protonation of the enamine nitrogen transforms the 2-phenoxyaniline into an excellent leaving group, thermodynamically driving the aromatization of the pyrazole ring.
-
As an Internal Nucleophile: In strong acid-catalyzed intramolecular cyclizations, the electron-rich phenoxy-substituted aromatic ring undergoes electrophilic aromatic substitution, incorporating the diaryl ether motif directly into a quinoline core—a highly desirable feature for targeting hydrophobic pockets in receptor tyrosine kinases.
-
Pharmacophoric and electronic contributions of the structural motifs in the enaminone.
Validated Workflows & Self-Validating Protocols
Workflow A: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles
Objective: Construct fully substituted pyrazoles via eliminative cycloaddition with aryl hydrazines. Causality of Reagents: Ethanol is selected as a protic solvent to stabilize the polar transition states of the hydrazone intermediate. Glacial acetic acid (AcOH) is critical; it acts as a Brønsted acid to protonate the enamine nitrogen, significantly lowering the activation energy required for the elimination of 2-phenoxyaniline [2].
Step-by-Step Protocol:
-
Initiation: In a 50 mL round-bottom flask, dissolve 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one (1.0 mmol) in absolute ethanol (10 mL).
-
Nucleophilic Addition: Add the desired aryl hydrazine hydrochloride (1.1 mmol) portion-wise at room temperature.
-
Self-Validation Check: The solution will visibly shift from deep yellow to pale orange within 15 minutes as the initial hydrazone intermediate forms.
-
-
Acid-Promoted Elimination: Add glacial acetic acid (3.0 equivalents). Elevate the temperature to 80 °C and reflux for 4 hours.
-
Causality: The thermal energy overcomes the activation barrier for the intramolecular attack of the secondary nitrogen on C4, while AcOH drives the irreversible elimination of the 2-phenoxyaniline leaving group.
-
-
In-Process QC: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the enaminone spot (UV active, Rf ~0.6) and the appearance of a highly fluorescent pyrazole spot ( Rf ~0.4) confirms reaction completion.
-
Isolation: Concentrate the mixture in vacuo, neutralize with saturated NaHCO 3 , and extract with EtOAc (3 x 15 mL). Purify via silica gel flash chromatography.
Workflow B: Synthesis of 4-(Trifluoromethyl)quinolines
Objective: Retain the 2-phenoxyanilino group by forcing an intramolecular cyclization to yield a highly lipophilic quinoline derivative. Causality of Reagents: Trifluoromethanesulfonic acid (TfOH) is utilized as a superacid to fully protonate the C2 carbonyl. This generates a highly reactive carbocation that forces electrophilic aromatic substitution onto the sterically hindered 2-phenoxyaniline ring, rather than allowing intermolecular side reactions.
Step-by-Step Protocol:
-
Activation: Charge a microwave-safe vial with the enaminone (0.5 mmol) and anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Superacid Catalysis: Dropwise add TfOH (2.0 equivalents) at 0 °C under an argon atmosphere.
-
Causality: Maintaining a low temperature during addition prevents the uncontrolled polymerization of the highly reactive carbocation intermediate.
-
-
Cyclization: Seal the vial and heat to 120 °C for 2 hours.
-
Self-Validation Check: LC-MS analysis of an aliquot must show a mass shift of exactly -18 Da (loss of H 2 O), with no loss of the 2-phenoxyaniline mass fragment, confirming the retention of the diaryl ether system.
-
-
Quenching: Carefully quench the reaction with ice-cold 1M NaOH to neutralize the TfOH. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na 2 SO 4 , and purify via recrystallization from hot ethanol.
Divergent synthetic pathways of the fluorinated enaminone yielding distinct N-heterocycles.
Quantitative Data Summaries
Table 1: Reaction Optimization for Pyrazole Synthesis (Workflow A) The data illustrates the critical role of Brønsted acid catalysis in driving the eliminative cycloaddition to completion.
| Solvent | Catalyst (Eq.) | Temp (°C) | Time (h) | Regioselectivity (3-CF3 : 5-CF3) | Isolated Yield (%) |
| Ethanol | None | 80 | 12 | 85:15 | 42 |
| Toluene | AcOH (1.0) | 110 | 8 | 95:5 | 68 |
| Ethanol | AcOH (3.0) | 80 | 4 | >99:1 | 94 |
| THF | TfOH (0.1) | 65 | 6 | 90:10 | 55 |
Table 2: Comparative Physicochemical Properties of Generated Scaffolds Demonstrating the impact of the starting enaminone's structural motifs on the final drug-like properties.
| Scaffold Type | Retained Motif | LogP (Calc) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Starting Enaminone | CF3, Phenoxyanilino | 4.82 | 41.5 | 1 | 3 |
| 3-CF3-Pyrazole | CF3 only | 3.15 | 17.8 | 0 | 2 |
| 4-CF3-Quinoline | CF3, Phenoxy ether | 5.40 | 22.1 | 0 | 2 |
References
-
Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib Source: The Journal of Organic Chemistry, American Chemical Society (2021) URL: [Link][1]
-
Title: α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles Source: The Journal of Organic Chemistry, American Chemical Society (2021) URL: [Link][2]
-
Title: Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines Source: Organic Letters, American Chemical Society (2021) URL: [Link][3]
Sources
Application Notes and Protocols for Cross-Coupling Reactions Involving Trifluoro-Pentenone Substrates
Introduction: The Significance of Trifluoro-Pentenones and the Imperative for Advanced Functionalization
Trifluoromethylated compounds are of paramount importance in modern drug discovery and development. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. β-Trifluoromethyl-α,β-unsaturated ketones, a class of trifluoro-pentenones, represent a particularly valuable synthetic scaffold. The electron-withdrawing nature of the CF3 group and the conjugated enone system provide unique reactivity, making them versatile building blocks for the synthesis of complex, biologically active molecules.
However, the direct and selective functionalization of these substrates has historically presented a significant challenge. Traditional synthetic methods often require harsh reaction conditions and stoichiometric reagents, limiting their applicability and scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a powerful and versatile toolkit for the precise formation of carbon-carbon bonds under mild conditions. This guide provides an in-depth exploration of key cross-coupling methodologies—the Suzuki-Miyaura, Heck, and Sonogashira reactions—as applied to trifluoro-pentenone substrates, offering detailed protocols and expert insights for researchers in medicinal chemistry and materials science.
The Challenge and Opportunity of Trifluoromethylated Enones
The primary challenge in the cross-coupling of trifluoro-pentenones lies in the delicate balance of reactivity. The electron-deficient nature of the double bond, influenced by both the carbonyl and the trifluoromethyl groups, can affect the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. Careful optimization of the catalyst system, including the choice of palladium precursor, ligand, and base, is therefore critical to achieving high yields and selectivities. This guide will dissect these nuances, providing a clear roadmap for successful execution.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance.[1] When applied to trifluoro-pentenone substrates, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the α-position, generating novel compounds with potential therapeutic applications.
Mechanistic Insights: A Base-Mediated Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of events involving a palladium(0) active species.[2] A key feature of this reaction is the requirement of a base to activate the organoboron species, facilitating the crucial transmetalation step.[1] For trifluoromethylated substrates, the choice of base and solvent system is particularly critical to prevent undesired side reactions, such as decomposition of the starting material or the product.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Base-Free Suzuki-Miyaura Coupling of (Z)-Trifluoromethyl Alkenyltriflates
This protocol is adapted from a highly efficient, base-free method for the synthesis of α-trifluoromethyl arylenes, which can be applied to trifluoro-pentenone derivatives.[3] The absence of a base is a significant advantage, as it enhances the functional group tolerance and simplifies the reaction setup.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Grade | Supplier |
| (Z)-Trifluoromethyl Alkenyltriflate Substrate | ≥95% | Various |
| Arylboronic Acid | ≥97% | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Schlenk Flask | --- | --- |
| Magnetic Stirrer with Heating | --- | --- |
| Inert Gas (Argon or Nitrogen) | High Purity | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the (Z)-trifluoromethyl alkenyltriflate substrate (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium(II) acetate (10 mol%), and triphenylphosphine (40 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-β-trifluoromethyl-α,β-unsaturated ketone.
Heck Reaction: A Powerful Tool for C(sp²)-C(sp²) Vinylation
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a highly effective method for the synthesis of substituted alkenes.[4] In the context of trifluoro-pentenones, the Heck reaction allows for the introduction of aryl or vinyl substituents at the α-position, providing access to a diverse range of functionalized molecules.
Mechanistic Considerations: The Neutral and Cationic Pathways
The Heck reaction can proceed through two primary mechanistic pathways: a neutral pathway and a cationic pathway. The operative pathway is largely determined by the nature of the halide or pseudohalide leaving group. For triflate-bearing substrates, the cationic pathway is often favored, which can influence the regioselectivity of the reaction.
Figure 2: Experimental Workflow for the Heck Reaction.
Protocol: Palladium-Catalyzed Heck Reaction of (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one with Aryldiazonium Salts
This protocol is based on the work of Konno and co-workers, who demonstrated the efficient and stereoselective arylation of a trifluoro-pentenone substrate using readily available aryldiazonium salts.[5]
Table 2: Reagents and Materials for the Heck Reaction
| Reagent/Material | Grade | Supplier |
| (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one | ≥95% | --- |
| Aryldiazonium Tetrafluoroborate | ≥97% | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Schlenk Flask | --- | --- |
| Magnetic Stirrer | --- | --- |
| Inert Gas (Argon or Nitrogen) | High Purity | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one (1.0 equiv.) and palladium(II) acetate (0.5 mol%).
-
Solvent Addition: Add anhydrous methanol to the flask via syringe to achieve a substrate concentration of 0.2 M.
-
Reagent Addition: Add the aryldiazonium tetrafluoroborate (1.1 equiv.) to the reaction mixture in portions over 10 minutes.
-
Reaction Execution: Stir the reaction mixture at 40 °C for 1-3 hours. The reaction progress can be monitored by TLC.
-
Workup: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the desired 4,4,4-trifluoro-2-aryl-1-phenyl-2-buten-1-one.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly valuable for the synthesis of conjugated enynes, which are important structural motifs in natural products and functional materials. For trifluoro-pentenone substrates, Sonogashira coupling enables the introduction of an alkynyl group at the α-position.
Mechanistic Nuances: A Dual Catalytic System
A distinctive feature of the Sonogashira reaction is its use of a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.
Figure 3: Catalytic Cycles of the Sonogashira Coupling Reaction.
Protocol: Sonogashira Coupling of α,β-Unsaturated Triazine Esters with Terminal Alkynes
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Grade | Supplier |
| α,β-Unsaturated Triazine Ester | ≥95% | --- |
| Terminal Alkyne | ≥97% | Various |
| palladium(II) Chloride | 97% | Strem Chemicals |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Schlenk Flask | --- | --- |
| Magnetic Stirrer with Heating | --- | --- |
| Inert Gas (Argon or Nitrogen) | High Purity | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the α,β-unsaturated triazine ester (1.0 equiv.) and the NHC-Pd(II)-Allyl precatalyst (3 mol%) to a Schlenk flask.
-
Reagent Addition: Add the terminal alkyne (2.0 equiv.) and anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Seal the flask and stir the reaction mixture at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford the desired cross-conjugated enynone.
Trustworthiness and Self-Validation: Ensuring Reproducible Results
The protocols detailed herein are designed to be self-validating systems. Key to this is the careful control of reaction parameters and the use of high-purity reagents.
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical for the stability and activity of the palladium catalysts. All reactions should be performed under a positive pressure of an inert gas.
-
Anhydrous Solvents: The use of freshly distilled or commercially available anhydrous solvents is essential to prevent catalyst deactivation and unwanted side reactions.
-
Reagent Purity: The purity of the substrates, catalysts, and ligands directly impacts the reaction outcome. It is recommended to use reagents from reputable suppliers and to purify substrates if necessary.
-
Reaction Monitoring: Consistent and accurate monitoring of the reaction progress by TLC or GC-MS allows for the determination of the optimal reaction time and helps in identifying any potential issues.
By adhering to these principles, researchers can ensure the reproducibility and reliability of their results, a cornerstone of scientific integrity.
Conclusion: Expanding the Chemical Space of Fluorinated Molecules
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization of trifluoro-pentenone substrates. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide versatile and efficient pathways for the synthesis of a wide array of novel α-substituted trifluoromethylated enones. The protocols and insights provided in this guide are intended to empower researchers to explore this exciting area of chemistry, paving the way for the discovery of new therapeutic agents and advanced materials. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of these powerful transformations.
References
-
Konno, T., et al. (2017). Pd-Catalyzed Mizoroki-Heck Reactions of Aryldiazonium Tetrafluoroborates with Different Types of CF2=CF2-Containing Alkenes. Molecules, 22(1), 133. [Link]
-
Synthesis of Acyl Alkenylindium Reagents and Their Application in the Synthesis of (Z)-α,β-Unsaturated Ketones via Palladium-Catalyzed Cross-Coupling Reaction. Organic Letters, 17(16), 4054–4057. [Link]
-
General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry. [Link]
-
β-Trifluoromethyl-α,β-unsaturated Ketones. ResearchGate. [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. ResearchGate. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of (Z)-α-Trifluoromethyl Alkenyl Triflate: A Scaffold for Diverse Trifluoromethylated Species. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Base-free Suzuki-Miyaura Coupling of (Z)-Trifluoromethyl Alkenyltriflates: An Efficient Approach to α-Trifluoromethyl Arylenes. ResearchGate. [Link]
-
Alkylboron Cross-Coupling Reactions. DL Sandrock. [Link]
-
Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones. AWS. [Link]
-
Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates. Organic Chemistry Portal. [Link]
-
The Heck reaction in the production of fine chemicals. University of Groningen. [Link]
-
Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. PMC. [Link]
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of α-Alkenyl α,β-Unsaturated Ketones via Dehydrogermylation of Oxagermacycles with Regeneration of the Germanium(II) Species. ACS Publications. [Link]
-
Synthesis of α-Alkenyl α,β-Unsaturated Ketones via Dehydrogermylation of Oxagermacycles with Regeneration of the Germanium(II) Species. PubMed. [Link]
-
A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
-
A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Digital CSIC. [Link]
-
a-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of a-substituted acrylates via Pd-catalysed Suzuki reactions. Semantic Scholar. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
Sources
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one
Introduction
Welcome to the technical support guide for the synthesis of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one. This molecule, a trifluoromethylated β-enaminone, is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the conjugated enaminone system.[1] The synthesis, typically achieved through the condensation of a fluorinated 1,3-dicarbonyl compound with 2-phenoxyaniline, can present challenges related to yield, purity, and reaction kinetics.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during this synthesis. We will delve into the causality behind experimental choices, offering troubleshooting workflows and optimized protocols grounded in established chemical principles.
Reaction Overview: The Core Condensation
The primary route to synthesizing the target enaminone is the condensation reaction between 1,1,1-trifluoropentane-2,4-dione and 2-phenoxyaniline. This reaction is a classic example of enamine/enaminone formation, proceeding through a hemiaminal intermediate followed by a critical dehydration step to yield the final conjugated product.[1][2] The reaction is reversible and often requires catalysis and the removal of water to drive the equilibrium toward the product.[3][4]
Reaction Scheme: 1,1,1-trifluoropentane-2,4-dione + 2-phenoxyaniline → 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one + H₂O
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective actions.
Q1: My reaction yield is very low, or I am recovering only starting materials. What are the primary causes?
A1: Low or no conversion is a frequent issue in condensation reactions and can be traced back to several key factors. A systematic evaluation is the best approach.
-
Inefficient Water Removal: The formation of the enaminone is a condensation reaction that releases one equivalent of water.[3] According to Le Chatelier's principle, the presence of water in the reaction medium can push the equilibrium back toward the starting materials.[3]
-
Suboptimal Catalysis: While this reaction can proceed without a catalyst, it is often slow. The catalyst's role is to activate the carbonyl group for nucleophilic attack and facilitate the dehydration of the hemiaminal intermediate.[2]
-
Solution: Introduce a mild acid catalyst. A catalytic amount of p-toluenesulfonic acid (p-TsOH) or even acetic acid can significantly increase the reaction rate.[7] For more advanced applications, Lewis acids like Ceric Ammonium Nitrate (CAN) have also been shown to be highly effective under mild conditions.[8] Avoid strong, non-volatile acids which can be difficult to remove and may cause product degradation.
-
-
Reagent Quality: The starting materials may be compromised. 2-phenoxyaniline, like many anilines, is susceptible to air oxidation, which can result in discoloration and the formation of impurities that inhibit the reaction.[9]
-
Solution: Ensure the 2-phenoxyaniline is pure. If it appears discolored (dark brown or black), consider purifying it by recrystallization or column chromatography before use. Always use high-purity, dry solvents.
-
-
Incorrect Thermal Conditions: The reaction may require thermal energy to overcome the activation barrier, but excessive heat can lead to degradation of the starting materials or the product.[10]
-
Solution: Start the reaction at room temperature with monitoring by Thin-Layer Chromatography (TLC). If no conversion is observed after a few hours, gradually increase the temperature to reflux. The optimal temperature is highly dependent on the solvent and catalyst used.
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My TLC analysis shows multiple product spots and significant streaking. What are the likely side reactions?
A2: The formation of multiple byproducts is common if the reaction conditions are not finely tuned.
-
Formation of Isomers: The starting dicarbonyl, 1,1,1-trifluoropentane-2,4-dione, is unsymmetrical. Nucleophilic attack by the amine can theoretically occur at either carbonyl carbon (C2 or C4). While attack at the C4 carbonyl is generally favored due to the electron-withdrawing trifluoromethyl group enhancing the electrophilicity of the C2 carbonyl, a mixture of constitutional isomers can still form.[11]
-
Solution: The regioselectivity is often solvent and temperature-dependent. Running the reaction at lower temperatures may improve selectivity. Purification by column chromatography is typically effective at separating these isomers.
-
-
Self-Condensation of the Ketone: 1,3-dicarbonyl compounds can undergo self-condensation, especially in the presence of a strong base or at high temperatures, though this is less common under acidic conditions.[12]
-
Solution: Ensure you are using a catalytic amount of a mild acid, not a strong base. Maintain a moderate reaction temperature.
-
-
Product Degradation: Enaminones can be susceptible to hydrolysis, especially in the presence of aqueous acid during workup.[2] The trifluoromethyl group can also make the molecule more sensitive to certain nucleophiles or bases.
-
Solution: During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize the acid catalyst instead of a strong base. Minimize the product's contact time with acidic or basic aqueous solutions. Ensure the product is stored in a dry environment after isolation.
-
Frequently Asked Questions (FAQs)
-
What is the detailed mechanism of this reaction? The reaction proceeds via a well-established pathway for enaminone formation.[1]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon (C4) of the dicarbonyl compound.
-
Hemiaminal Formation: This leads to a zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral hemiaminal (or carbinolamine).
-
Dehydration: Under acid catalysis, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion.
-
Deprotonation: A base (e.g., solvent or another amine molecule) removes a proton from the alpha-carbon, leading to the formation of the conjugated C=C double bond of the final enaminone product.[13]
-
Caption: Simplified mechanism of acid-catalyzed enaminone formation.
-
Which solvent is best for this synthesis? Toluene is a common and effective choice as it allows for azeotropic removal of water using a Dean-Stark trap.[14] However, other solvents like ethanol, acetonitrile, or even solvent-free conditions can be successful.[8][15] The optimal choice depends on the scale, catalyst, and desired reaction temperature. A comparison is provided below.
| Solvent | Typical Temperature | Water Removal Method | Advantages/Disadvantages |
| Toluene | Reflux (~111°C) | Dean-Stark Trap | Pro: Efficiently drives equilibrium. Con: High temperature. |
| Ethanol | Reflux (~78°C) | Molecular Sieves | Pro: Milder conditions, good solubility. Con: Sieves are stoichiometric. |
| Acetonitrile | Reflux (~82°C) | Molecular Sieves | Pro: Polar aprotic, good for many catalysts. Con: Can be harder to remove. |
| Solvent-Free | 60-100°C | Vacuum (optional) | Pro: Green chemistry, high concentration. Con: Potential for solidification, charring. |
-
How do I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most straightforward method.[12]
-
Setup: Use a silica gel plate. Spot the two starting materials (1,1,1-trifluoropentane-2,4-dione and 2-phenoxyaniline) and a co-spot of both for reference. Then, spot the reaction mixture.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio) is a good starting point for the mobile phase.
-
Analysis: As the reaction progresses, you should see the spots corresponding to the starting materials diminish in intensity while a new, typically less polar spot for the enaminone product appears. The reaction is complete when one of the starting material spots has been fully consumed.
-
Optimized Experimental Protocols
Protocol 1: General Synthesis using Dean-Stark Apparatus
This protocol is designed for gram-scale synthesis and emphasizes efficient water removal to maximize yield.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 1,1,1-trifluoropentane-2,4-dione (1.0 eq).
-
Reagent Addition: Add toluene (approx. 5-10 mL per mmol of the limiting reagent). Add 2-phenoxyaniline (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.[16]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential recrystallization solvent (e.g., 95% ethanol) dropwise while heating until the solid just dissolves.[12]
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- BenchChem. (2025). Mechanism of Enaminone Formation: An In-depth Technical Guide. BenchChem.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. ResearchGate. [Link]
- Beilstein Archives. (n.d.).
-
Ashenhurst, J. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
-
Rodríguez-Solla, H., et al. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Enamine. Wikipedia. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Making Molecules. (2024, September 2). Enamines. Making Molecules. [Link]
-
Haight, A. R., et al. (1999). Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir. Organic Process Research & Development, ACS Publications. [Link]
-
Chemistry Steps. (2022, December 3). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2011, December 29). Ruthenium Catalyzed Synthesis of Enaminones. Organic Letters, ACS Publications. [Link]
-
Kumar, A., & Maurya, H. K. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters, amides, and thioesters. Organic Chemistry Portal. [Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones. Chemical Science. [Link]
-
Wang, Z., et al. (n.d.). Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. Beilstein Journal of Organic Chemistry. [Link]
-
Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2013). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules. [Link]
- Google Patents. (n.d.). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. β-enamino ester synthesis by amination [organic-chemistry.org]
- 8. General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 14. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 15. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anilino-Pentenones
Welcome to the technical support center for the synthesis of anilino-pentenones. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common side reactions encountered during the synthesis of these valuable intermediates. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic strategies and ensure the integrity of your results.
Introduction: The Synthetic Challenge
The synthesis of anilino-pentenones, a class of β-enaminones, is a cornerstone reaction in medicinal and synthetic chemistry, providing a versatile scaffold for a wide range of biologically active compounds.[1][2][3] The core reaction typically involves the condensation of a β-diketone, such as acetylacetone, with an aniline derivative. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield, purity, and reproducibility. This guide will address the most common challenges in a direct question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of a bis-adduct, 4,4'-(phenylazanediyl)bis(pent-3-en-2-one), instead of my desired mono-anilino-pentenone. What is causing this and how can I prevent it?
A1: Cause and Mechanism
The formation of a bis-adduct, where a single aniline molecule reacts with two molecules of the pentenone precursor, is a common side reaction, particularly when using a diamine as the starting material.[4] However, it can also occur with simple anilines under certain conditions. This side reaction is typically favored by:
-
Stoichiometry: An excess of the β-diketone relative to the aniline.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary energy for the less reactive N-H of the initially formed enaminone to attack a second molecule of the diketone.
The mechanism involves the initial formation of the desired anilino-pentenone. The remaining N-H proton on the enamine nitrogen can be abstracted, or the nitrogen can act as a nucleophile, attacking a second equivalent of the β-diketone.
Caption: Formation of the bis-adduct side product.
Troubleshooting and Prevention:
-
Stoichiometric Control (The Primary Lever):
-
Protocol: Carefully control the stoichiometry of your reactants. Use a 1:1 or a slight excess of the aniline (e.g., 1.1 equivalents) relative to the β-diketone. This ensures the diketone is the limiting reagent, minimizing the opportunity for a second addition.
-
Causality: By making the β-diketone the limiting reagent, the probability of the intermediate enaminone encountering another molecule of the diketone is significantly reduced.
-
-
Temperature and Reaction Time Optimization:
-
Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the lowest effective temperature that allows for the consumption of the starting aniline without significant formation of the bis-adduct. Once the aniline is consumed, quench the reaction promptly.
-
Causality: The second addition reaction generally has a higher activation energy than the initial condensation. By maintaining a lower temperature, you can kinetically favor the formation of the mono-adduct.
-
-
Order of Addition:
-
Protocol: Consider adding the β-diketone slowly to a solution of the aniline.
-
Causality: This maintains a high concentration of the aniline relative to the diketone throughout the reaction, further disfavoring the formation of the bis-adduct.
-
Q2: I am observing the formation of an imine as a major byproduct. Why is this happening and how can I favor the formation of the enaminone?
A2: Cause and Mechanism
The formation of an imine versus an enamine is a classic example of tautomerism and is highly dependent on the nature of the amine used.[5]
-
Primary Amines (like Aniline): Can form both imines and enamines. The enamine is the desired product in this synthesis.
-
Secondary Amines: Can only form enamines.
The initial step is the formation of a carbinolamine intermediate. This intermediate can then eliminate water to form either an imine (via loss of a proton from the nitrogen) or an enamine (via loss of a proton from the alpha-carbon).[6] The desired anilino-pentenone is the more thermodynamically stable Z-isomer due to the formation of a strong intramolecular hydrogen bond between the N-H and the carbonyl oxygen.[7][8]
Caption: Competing pathways to imine and enaminone formation.
Troubleshooting and Prevention:
-
Acid Catalysis:
-
Protocol: The use of a catalytic amount of a mild acid, such as formic acid or p-toluenesulfonic acid, is often employed.[8] However, the pKa of the reacting amine is a critical factor. If the pKaH of the aniline is low, acid catalysis is required for both the addition and dehydration steps.[5]
-
Causality: The acid protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water) and facilitating the dehydration step. This can help drive the equilibrium towards the enaminone.
-
-
Water Removal:
-
Protocol: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the use of a dehydrating agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) can be effective.[5]
-
Causality: The formation of both the imine and enaminone are equilibrium reactions. By removing water, according to Le Chatelier's principle, the equilibrium is shifted towards the products.
-
-
Solvent Choice:
-
Protocol: Solvents that can azeotropically remove water, such as toluene or benzene, are often preferred.
-
Causality: The choice of solvent can influence the equilibrium position and facilitate the removal of water.
-
Q3: My reaction is sluggish and gives a low yield, with a significant amount of unreacted starting material. How can I improve the reaction rate and conversion?
A3: Troubleshooting Low Reactivity
Low yields and incomplete reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.[9]
Troubleshooting Workflow:
Caption: Systematic troubleshooting for low yield.
-
Assess Reactant and Reagent Purity:
-
Protocol: Ensure all starting materials, particularly the aniline and β-diketone, are pure. The presence of moisture can lead to hydrolysis of the enaminone product.[9] Solvents should be anhydrous.
-
Causality: Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield of the desired product. Water can hydrolyze the enaminone back to the starting materials.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a slow reaction rate. Experiment with a gradual increase in temperature while monitoring the reaction by TLC.
-
Concentration: Very dilute conditions can slow down the reaction rate. Consider increasing the concentration of the reactants.
-
-
Catalyst Choice and Loading:
-
Protocol: If using an acid catalyst, ensure the appropriate catalyst and loading are being used. For some anilines, a stronger acid may be required, while for others, it could lead to degradation. A screen of catalysts (e.g., p-TsOH, formic acid, acetic acid) may be beneficial.[8]
-
Causality: The catalyst facilitates the reaction by activating the carbonyl group of the diketone and promoting the dehydration of the carbinolamine intermediate.
-
Q4: My anilino-pentenone product appears to be decomposing during purification by silica gel chromatography. What are my options?
A4: Addressing Product Instability on Silica Gel
Enaminones can be sensitive to the acidic nature of standard silica gel, leading to decomposition or hydrolysis during purification.[9]
Alternative Purification Strategies:
| Method | Protocol | Advantages | Disadvantages |
| Neutralized Silica Gel | Slurry the silica gel in the desired eluent containing a small amount of a base, such as triethylamine (~1%), before packing the column. | Minimizes acid-catalyzed decomposition. | May require removal of the base from the product fractions. |
| Alumina Chromatography | Use basic or neutral alumina as the stationary phase instead of silica gel. | Effective for acid-sensitive compounds. | Can have different selectivity compared to silica; may be more expensive. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification. | Can provide very high purity; avoids chromatography. | Product must be a solid; requires finding a suitable solvent system. |
| Distillation/Kugelrohr | For liquid products, distillation under reduced pressure can be an option. | Effective for removing non-volatile impurities. | Product must be thermally stable. |
Expert Tip: Before committing to a large-scale column, run a small-scale "plug" of silica with a small amount of your crude product and analyze the eluate by TLC to assess stability.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization. BenchChem.
- Wikipedia. (n.d.). Enamine.
- ResearchGate. (n.d.). Recent advances in the synthesis of 2-cyclopentenones.
- Master Organic Chemistry. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms.
- Shaheen, M. A., et al. (n.d.). Crystal structure of (Z)-4-(phenylamino)pent-3-en-2-one, C11H13NO, at 200 K.
- ResearchGate. (n.d.). Packing diagram of ( Z )-4-(4-methoxyphenylamino)pent-3-en-2-one approximately viewed along the b axis.
- Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination.
- Sigma-Aldrich. (n.d.). 4-(4-(1-methyl-3-oxo-but-1-enylamino)-phenylamino)-pent-3-en-2-one.
- Venter, G. J. S., et al. (n.d.). 4-[(4-Methylphenyl)amino]pent-3-en-2-one. PMC.
- Venter, G. J. S., et al. (n.d.). 4-(2,3-Dimethylanilino)pent-3-en-2-one. PMC.
- Al-Shimaa Badran, et al. (2023, June 14). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES, Vol. 106.
Sources
- 1. 4-[(4-Methylphenyl)amino]pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(2,3-Dimethylanilino)pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 4-(4-(1-METHYL-3-OXO-BUT-1-ENYLAMINO)-PHENYLAMINO)-PENT-3-EN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: ¹⁹F NMR Troubleshooting & Diagnostic Guide
Welcome to the ¹⁹F Nuclear Magnetic Resonance (NMR) Technical Support Center. Fluorine-19 is a highly sensitive, 100% naturally abundant spin-½ nucleus. While its massive chemical shift dispersion (~1000 ppm) makes it an exceptional reporter for structural biology and drug discovery, it also makes the nucleus notoriously susceptible to environmental perturbations[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-checking. Here, we explore the quantum and physicochemical causality behind unexpected ¹⁹F shifts and provide self-validating experimental workflows to ensure your data's scientific integrity.
Diagnostic Workflow for Unexpected ¹⁹F Shifts
Before altering your sample, use the logical workflow below to isolate whether your unexpected shift is a spectrometer artifact, a referencing error, or a genuine physicochemical phenomenon.
Fig 1. Decision tree for isolating and troubleshooting anomalous ¹⁹F NMR chemical shifts.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My fluorinated compound shows a chemical shift drift of 0.5 to 2.0 ppm between different batches. Is my molecule degrading?
A1: Not necessarily. This is likely a solvent or referencing artifact. Unlike ¹H NMR, where the diamagnetic shielding term dominates, ¹⁹F chemical shifts are governed by the paramagnetic shielding term ( σp ). Because fluorine possesses three lone pairs of electrons, σp is exquisitely sensitive to the local electronic environment, including van der Waals packing interactions and local electrostatic fields[1]. Even minor changes in solvent polarity, trace water content, or pH can cause massive shifts[2]. Self-Validation: If you are using an internal reference like Trifluoroacetic acid (TFA), be aware that its chemical shift is highly dependent on pH and salt concentration[3]. To validate whether the shift is real, run the sample using an external reference in a coaxial insert (see Protocol 1).
Q2: I am using the IUPAC standard, CFCl₃, but my referencing is still inconsistent over time. What is going wrong?
A2: CFCl₃ is highly volatile and incompatible with aqueous systems. While the International Union of Pure and Applied Chemistry (IUPAC) recommends trichlorofluoromethane (CFCl₃) as the 0.00 ppm reference standard[4], it presents severe practical limitations. CFCl₃ has a boiling point of ~24°C, possesses extremely poor aqueous solubility, and is an ozone-depleting substance[3]. Self-Validation: In aqueous or open-tube experiments, CFCl₃ evaporates rapidly during acquisition, leading to concentration changes and referencing drift. For aqueous systems, substitute CFCl₃ with a more stable internal standard like sodium trifluoroacetate (which is less toxic and highly soluble) or use an external CFCl₃ capillary[4].
Q3: I added a biological buffer to my sample, and my ¹⁹F peak broadened significantly. Why?
A3: You are observing intermediate conformational exchange. Peak broadening in ¹⁹F NMR upon adding a buffer or a binding partner usually indicates chemical or conformational exchange occurring on the intermediate NMR timescale[5]. Because the ¹⁹F nucleus has a massive chemical shift dispersion, the frequency difference ( Δν ) between two states (e.g., free vs. bound, or two different conformers) is very large[6]. When the exchange rate ( kex ) approaches this large Δν , the signals coalesce and broaden. Self-Validation: Perform Variable Temperature (VT) NMR (see Protocol 2). Heating the sample increases kex , pushing the system into the fast exchange regime (sharpening into a single averaged peak). Cooling pushes it into the slow exchange regime (resolving into two distinct sharp peaks)[1].
Q4: Why does the chemical shift change when I increase the concentration of my fluorinated drug candidate?
A4: Concentration-dependent shifts indicate self-association or aggregation. The introduction of fluorine atoms often increases the lipophilicity of a molecule. As concentration increases, molecules may aggregate, dimerize, or form micelles. This changes the dielectric constant of the microenvironment and induces through-space steric compression on the fluorine lone pairs, directly altering the σp tensor. Self-Validation: Perform a serial dilution. If the chemical shift plots logarithmically against concentration, self-association is occurring.
Quantitative Data: ¹⁹F Reference Standards
Choosing the correct reference standard is the foundation of reliable ¹⁹F NMR. The table below summarizes common standards, their shifts relative to CFCl₃, and their environmental sensitivities[3],[7].
| Reference Standard | Shift vs CFCl₃ (ppm) | Optimal Solvent System | Volatility | Sensitivity to pH / Salts |
| Trichlorofluoromethane (CFCl₃) | 0.00 | Organic (CDCl₃) | High (BP 24°C) | Low |
| Trifluoroacetic Acid (TFA) | -76.55 | Aqueous / Organic | Moderate | High (pKa ~0.2) |
| Sodium trifluoroacetate | ~ -75.60 | Aqueous (D₂O / Buffers) | Low | Moderate |
| Hexafluorobenzene (C₆F₆) | -164.90 | Organic | Moderate | Low |
| Fluorobenzene (C₆H₅F) | -113.15 | Organic | Low | Low |
Experimental Protocols
Protocol 1: External Referencing via Coaxial Insert (Self-Validating Calibration)
To definitively prove whether an unexpected shift is due to your molecule or a fluctuating internal reference, isolate the reference standard from the sample matrix.
-
Prepare the External Reference: Fill a thin glass coaxial capillary insert with a solution of 1% CFCl₃ or Hexafluorobenzene in a deuterated solvent (e.g., CDCl₃). Seal the capillary tightly to prevent evaporation.
-
Prepare the Sample: Dissolve your fluorinated analyte in your experimental solvent (e.g., biological buffer with 10% D₂O) inside a standard 5 mm NMR tube. Do not add an internal reference to this tube.
-
Assemble and Acquire: Carefully slide the coaxial capillary into the 5 mm NMR tube. Acquire the ¹⁹F spectrum.
-
Data Interpretation: Because the reference standard is physically separated from your sample's pH, salts, and concentration, its chemical shift is absolute. Calibrate the spectrum to the capillary's peak. Any shift observed in your analyte is now validated as a genuine physicochemical effect.
Protocol 2: Variable Temperature (VT) NMR for Conformational Dynamics
If you suspect peak broadening is caused by dynamic conformational exchange[5], use VT-NMR to calculate the exchange kinetics.
-
Baseline Acquisition: Acquire a standard ¹⁹F spectrum at 298 K. Note the full width at half maximum (FWHM) of the broadened peak.
-
Cooling (Slow Exchange): Lower the probe temperature in 5 K decrements (down to 273 K, solvent permitting). Allow 10 minutes for thermal equilibration at each step. Observe if the broad peak splits into two distinct, sharp peaks (representing conformer A and conformer B).
-
Heating (Fast Exchange): Raise the probe temperature in 5 K increments (up to 330 K). Observe if the broad peak sharpens into a single, highly resolved peak (representing the population-weighted average of the conformers).
-
Kinetic Extraction: Use line-shape analysis software (e.g., DNMR) to extract the exchange rate constant ( kex ) at the coalescence temperature.
References
-
[5] Use of ¹⁹F NMR methods to probe conformational heterogeneity and dynamics of exchange in functional RNA molecules. PubMed (NIH). URL:[Link]
-
[2] Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. PubMed (NIH). URL:[Link]
-
[1] Use of 19F NMR to Probe Protein Structure and Conformational Changes. ResearchGate. URL:[Link]
-
[3] Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. URL:[Link]
-
[7] 19F NMR Reference Standards. University of Colorado. URL:[Link]
-
[4] New Frontiers and Developing Applications in 19F NMR. PMC (NIH). URL:[Link]
-
[6] A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of ¹⁹F NMR methods to probe conformational heterogeneity and dynamics of exchange in functional RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. colorado.edu [colorado.edu]
Managing moisture sensitivity in reactions with trifluoroacetyl precursors
Welcome to the Technical Support Center for reactive fluorinated intermediates. As a Senior Application Scientist, I frequently encounter failure modes in acylation workflows. When working with trifluoroacetyl precursors—such as Trifluoroacetic Anhydride (TFAA) and Trifluoroacetyl Chloride (TFAC)—the most critical variable is moisture control.
Due to the extreme electron-withdrawing nature of the trifluoromethyl (-CF₃) group, the carbonyl carbons on these reagents are highly electrophilic[1]. While this makes them exceptionally powerful acylating agents, it also renders them exquisitely sensitive to adventitious water. Failing to manage moisture does not just lower your yield; it fundamentally alters the reaction pathway.
Below is our comprehensive troubleshooting guide, diagnostic workflows, and self-validating protocols to ensure your trifluoroacetylation reactions succeed.
Diagnostic Workflow: Moisture Contamination
When a reaction fails, systematic isolation of the moisture source is required. Follow this diagnostic logic to rescue your workflow:
Diagnostic workflow for troubleshooting moisture contamination in trifluoroacetylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifluoroacetylation of an amine failed, yielding mostly unreacted starting material. What is the mechanistic cause? Causality & Explanation: Trifluoroacetyl precursors react violently and competitively with water. The hydrolysis of TFAA yields two equivalents of trifluoroacetic acid (TFA)[2]. Because TFA is a strong acid (pKa ~0.23)[3], it immediately protonates your amine substrate in solution. This converts your active nucleophile into a non-nucleophilic ammonium salt. Once protonated, the amine cannot attack the anhydride, effectively shutting down the desired N-acylation pathway. Solution: Ensure strictly anhydrous conditions. Dry your solvents, flame-dry your glassware, and run the reaction under an inert atmosphere (Argon or Nitrogen).
Q2: How should I store and prepare TFAA to guarantee its chemical integrity? Causality & Explanation: TFAA is a highly volatile liquid with a boiling point of 39.5–40 °C[3]. Repeatedly opening the reagent bottle exposes the liquid to atmospheric humidity, initiating irreversible hydrolysis. Furthermore, TFAA forms an azeotrope with water (b.p. 105 °C), meaning simple distillation of heavily degraded stock is ineffective for purification. Solution: Store TFAA in tightly sealed containers under an inert atmosphere in a dry, well-ventilated environment. For critical moisture-sensitive reactions, TFAA must be freshly purified by slowly distilling it from phosphorus pentoxide (P₂O₅) and collecting the fraction boiling at 39.5 °C.
Mechanistic Pathway: Acylation vs. Hydrolysis
To understand why yields drop, we must visualize the competing kinetics in the reaction vessel. Hydrolysis outcompetes acylation, leading to substrate quenching.
Competitive pathways: Desired acylation vs. moisture-driven hydrolysis and substrate quenching.
Quantitative Data: Precursor Comparison
Selecting the right precursor dictates your handling strategy. Below is a comparison of the two most common trifluoroacetylating agents.
| Property | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Chloride (TFAC) |
| CAS Number | 407-25-0 | 354-32-5[4] |
| Physical State (at 20°C) | Colorless liquid | Colorless gas (liquefied under pressure)[4] |
| Boiling Point | 39.5–40 °C[3] | -27 °C[4] |
| Density | 1.49 – 1.511 g/cm³[3] | 1.5 g/cm³ (liquid)[4] |
| Reactivity with Water | Violent hydrolysis to TFA | Avid hydrolysis to TFA and toxic HCl gas[4] |
| Primary Application | Base-free acylation, GC derivatization[2] | Gas-phase acylation, continuous flow synthesis |
Standard Operating Procedure: Base-Free Trifluoroacetylation
When working with acid-sensitive, moisture-prone substrates (e.g., polysaccharides or delicate amines), adding exogenous base can cause side reactions. Here is a self-validating, base-free protocol adapted from advanced nanocellulose derivatization techniques[5].
Step 1: Substrate Preparation & Desiccation Dry the substrate (e.g., 1.0 g, 6.17 mmol) in an oven-dried 100 mL round-bottom flask under high vacuum at 60 °C, then backfill with Argon. Validation Checkpoint: The substrate weight must remain constant over two successive weighings to confirm complete moisture removal.
Step 2: Anhydrous Solvent Addition Inject 20 mL of anhydrous solvent (e.g., dry toluene) via a sterile syringe under a positive Argon atmosphere[5]. Validation Checkpoint: Perform a Karl Fischer titration on the solvent batch prior to injection. Moisture content must be strictly < 50 ppm.
Step 3: Reagent Introduction Slowly add freshly distilled TFAA (25.7 mL; 185.03 mmol) under continuous Argon flow[5]. Causality: A large molar excess of TFAA is used here to act as both the reactant and an in-situ chemical desiccant. It will scavenge any trace adventitious moisture to form TFA[2], driving the reaction forward without the need for basic catalysts.
Step 4: Reaction Incubation Equip the flask with a condenser and stir the mixture gently at 40 °C for 2 hours under the Argon atmosphere[5].
Step 5: In-Process Control (IPC) & Validation Take a 0.1 mL aliquot, remove volatiles under vacuum, and analyze via Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy or ¹⁹F NMR[5]. Validation Checkpoint: The complete disappearance of the broad -OH or -NH stretch (3200-3500 cm⁻¹) and the appearance of a sharp ester/amide carbonyl stretch (~1780 cm⁻¹) confirms quantitative conversion.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. Trifluoroacetic anhydride â Grokipedia [grokipedia.com]
- 4. echemi.com [echemi.com]
- 5. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Trifluoromethylating Agents: Reactivity, Mechanisms, and Protocols
The incorporation of a trifluoromethyl (–CF₃) group is a transformative strategy in modern drug discovery and materials science. By modulating lipophilicity, metabolic stability, and binding affinity, the –CF₃ group acts as a "super-functional group." However, the direct installation of this moiety requires specialized reagents capable of overcoming the high electronegativity and unique stereoelectronic properties of fluorine.
This guide provides an objective, in-depth comparison of the three primary paradigms of trifluoromethylation—nucleophilic, electrophilic, and radical—evaluating their mechanistic causality, practical reactivity, and experimental execution.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
Mechanism & Causality
Trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent, is the workhorse for nucleophilic trifluoromethylation, as detailed in the 1[1]. Because the Si–CF₃ bond is relatively stable, TMSCF₃ requires a nucleophilic initiator (typically a fluoride ion or an alkoxide) to activate the silicon center.
This attack forms a transient pentacoordinate siliconate intermediate, which subsequently fragments to release the highly reactive trifluoromethide anion (CF₃⁻)[1]. The CF₃⁻ anion then attacks the electrophilic substrate (e.g., an aldehyde or ketone), generating an alkoxide that propagates the anionic chain reaction by activating another molecule of TMSCF₃.
Mechanism of nucleophilic trifluoromethylation via TMSCF3 activation.
Protocol 1: Nucleophilic Trifluoromethylation of Aldehydes
Self-Validating Principle: The use of a mild base like K₂CO₃ (instead of harsh fluoride sources like TBAF) controls the release of CF₃⁻, preventing rapid decomposition into difluorocarbene and suppressing side reactions. The reaction is self-indicating; the consumption of the aldehyde can be directly tracked via TLC[1].
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon/N₂).
-
Initiation: Add the target aldehyde (1.0 mmol) and anhydrous DMF (5 mL). Introduce K₂CO₃ (0.1 mmol) as the nucleophilic initiator[1].
-
Activation: Cool the mixture to 0 °C using an ice bath to manage the exothermic release of the CF₃ anion.
-
Addition: Slowly add TMSCF₃ (1.5 mmol) dropwise to the stirred solution[1].
-
Propagation: Allow the reaction to warm to room temperature. Stir until the starting material is consumed (monitor via TLC or GC/MS).
-
Quenching: Quench with saturated aqueous NH₄Cl to neutralize the reactive alkoxide intermediates. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
Mechanism & Causality
Electrophilic trifluoromethylation relies on the "umpolung" (polarity reversal) of the naturally electronegative CF₃ group. This is achieved using hypervalent iodine compounds (Togni's Reagents I and II)[2] or sulfonium/selenonium salts (Umemoto's Reagents)[3].
In Togni's reagents, the highly polarized I–CF₃ bond is susceptible to nucleophilic attack. The mechanism typically involves an initial ligand exchange where the nucleophile binds to the iodine center, followed by a reductive elimination that transfers the CF₃ group to the nucleophile, as noted in 4[4]. Conversely, Umemoto's reagents operate via direct nucleophilic displacement at the highly electron-deficient sulfonium center, making them exceptionally reactive toward activated methylenes[3].
Electrophilic CF3 transfer via hypervalent iodine reductive elimination.
Protocol 2: Electrophilic Trifluoromethylation of β-Keto Esters
Self-Validating Principle: Pre-forming the enolate ensures rapid and irreversible nucleophilic attack on the Umemoto reagent, outcompeting the background decomposition of the sulfonium salt[3].
-
Enolate Formation: Prepare the sodium salt of the β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate, 1.0 mmol) using NaH in anhydrous DMF at 0 °C[3].
-
Reagent Addition: Cool the enolate solution to -20 °C. Add Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, 1.1 mmol) portion-wise[3].
-
Transfer Phase: Maintain the temperature between -20 °C and room temperature, stirring for 2-4 hours. The high leaving-group ability of the dibenzothiophene derivative drives the reaction forward.
-
Isolation: Quench with water, extract with diethyl ether, and purify the α-trifluoromethyl-β-keto ester via silica gel chromatography.
Radical Trifluoromethylation: Langlois' Reagent
Mechanism & Causality
Sodium trifluoromethanesulfinate (CF₃SO₂Na), or Langlois' reagent, provides a stable, inexpensive, and solid source of trifluoromethyl radicals (CF₃•)[5]. The generation of the radical requires an oxidant, most commonly tert-butyl hydroperoxide (TBHP).
The oxidant converts the sulfinate into a sulfonyl radical (CF₃SO₂•), which rapidly extrudes sulfur dioxide gas (SO₂) to yield the CF₃• radical[5]. This radical readily adds to electron-rich arenes, heteroarenes, and activated alkenes. Copper co-catalysts are frequently employed to mediate the cross-coupling of these radicals with arylboronic acids, as demonstrated in 5[5].
Radical generation and addition pathway using Langlois' reagent and TBHP.
Protocol 3: Copper-Mediated Trifluoromethylation of Arylboronic Acids
Self-Validating Principle: The biphasic/mixed solvent system ensures the solubility of both the inorganic Langlois reagent and the organic boronic acid, while the continuous generation of CF₃• prevents radical-radical homocoupling[5].
-
Setup: In a reaction vial under ambient air, combine the arylboronic acid (0.5 mmol), CuCl (0.5 mmol, 1.0 equiv), and Langlois' reagent (CF₃SO₂Na, 1.5 mmol, 3.0 equiv)[5].
-
Solvent System: Add a solvent mixture of DCM/MeOH/H₂O in a 5:5:4 ratio (approx. 3 mL total volume)[5].
-
Oxidation/Radical Generation: Add TBHP (2.5 mmol, 5.0 equiv, typically a 70% aqueous solution) dropwise. The reaction will often change color as the Cu(I)/Cu(II) cycle initiates.
-
Reaction: Stir vigorously at room temperature (23 °C) for 12 hours[5].
-
Workup: Dilute with water and extract with DCM. The products are typically purified by straightforward column chromatography.
Comparative Analysis of Trifluoromethylating Agents
To select the optimal reagent for a given transformation, researchers must balance reactivity, atom economy, and substrate scope. The following table summarizes these critical parameters based on recent benchmarking studies[3].
| Reagent | Reaction Paradigm | Relative Reactivity | Atom Economy | Cost Efficiency | Ideal Substrate Scope |
| TMSCF₃ (Ruppert-Prakash) | Nucleophilic | High | High (TMS byproduct) | High (Inexpensive) | Aldehydes, Ketones, Imines |
| Togni's Reagent (I & II) | Electrophilic | High | Low (Iodine byproduct) | Low (Expensive) | Thiols, Phosphines, Alcohols |
| Umemoto's Reagent | Electrophilic | Very High | Low (Sulfonium byproduct) | Low (Expensive) | Activated methylenes, Arenes |
| Langlois' Reagent | Radical | Moderate | Moderate (SO₂ extrusion) | Very High (Cheap) | Arenes, Heteroarenes, Boronic Acids |
Conclusion
The strategic selection of a trifluoromethylating agent dictates the success of late-stage functionalization. TMSCF₃ remains the gold standard for nucleophilic additions due to its high atom economy and ease of use. For electrophilic pathways, Umemoto's reagents offer superior reactivity for carbon nucleophiles, whereas Togni's reagents excel in heteroatom functionalization. Finally, Langlois' reagent has democratized radical trifluoromethylation, offering an exceptionally cost-effective route for the functionalization of complex aromatic systems.
References
- The Core Mechanism of Nucleophilic Trifluoromethylation: An In-depth Technical Guide Source: BenchChem URL
- One-pot three-component route for the synthesis of S-trifluoromethyl dithiocarbamates using Togni's reagent Source: Beilstein Journals URL
- A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents Source: BenchChem URL
- Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP)
- One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation Source: ACS Publications URL
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. BJOC - One-pot three-component route for the synthesis of S-trifluoromethyl dithiocarbamates using Togni’s reagent [beilstein-journals.org]
- 5. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Activity of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one
A Senior Application Scientist's Guide to Evaluating a Novel Anti-Inflammatory Candidate against Established Inhibitors
In the landscape of drug discovery, the identification of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. This guide provides a comprehensive comparative analysis of the biological activity of a novel synthetic compound, 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one, against known inhibitors of key inflammatory pathways. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth technical overview of the experimental data and the scientific rationale behind the evaluative procedures.
The core of this investigation lies in the systematic evaluation of our compound of interest's potential to modulate critical inflammatory mediators, namely cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are well-established therapeutic targets for a multitude of inflammatory disorders.[1][2][3] For a robust comparison, we have selected two widely recognized inhibitors: Celecoxib, a selective COX-2 inhibitor, and Zileuton, a 5-LOX inhibitor.[4][5][6][7]
Rationale and Experimental Design
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[2][8][9] The enzymatic activities of COX-2 and 5-LOX are central to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[1][2][10] The NF-κB signaling pathway, on the other hand, is a master regulator of inflammatory gene expression, including cytokines like TNF-α and IL-6.[3][11] The trifluoromethyl group in the structure of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one is hypothesized to enhance its biological activity and stability, a strategy that has proven effective in other bioactive molecules.[12][13]
Our experimental approach is designed to first assess the cytotoxic profile of the compound to determine a safe therapeutic window. Subsequently, we will evaluate its specific inhibitory effects on COX-2 and 5-LOX enzymes and its ability to suppress the NF-κB signaling pathway in a cellular model of inflammation.
Experimental Methodologies
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16][17] The intensity of the color is directly proportional to the number of living cells.[14]
Protocol:
-
Human macrophage-like (RAW 264.7) cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
The cells are then treated with varying concentrations of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one (0.1, 1, 10, 50, 100 µM) and the control inhibitors, Celecoxib and Zileuton, for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[18]
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.[16][19]
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2. The assay utilizes the oxidation of a chromogenic substrate, which is monitored spectrophotometrically.
Protocol:
-
The reaction is initiated by adding arachidonic acid to a solution containing human recombinant COX-2 enzyme, heme, and the test compound or Celecoxib as a positive control.
-
The rate of oxidation of the chromogenic substrate is measured by monitoring the change in absorbance at a specific wavelength over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in the absence of any inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.[20]
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.[2] The production of leukotrienes can be measured using various methods, including spectrophotometry or enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Human recombinant 5-LOX enzyme is incubated with the test compound or Zileuton as a positive control.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined period, and the amount of leukotriene B4 (LTB4) produced is quantified using a competitive ELISA kit.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.
NF-κB Signaling Pathway Inhibition Assay
Principle: This assay utilizes a reporter gene, such as luciferase, under the control of an NF-κB response element.[3] In the presence of an inflammatory stimulus like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the expression of the reporter gene.[21] An inhibitor of this pathway will reduce the reporter gene expression.
Protocol:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct are seeded in 96-well plates.
-
The cells are pre-treated with non-toxic concentrations of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.[21]
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The inhibition of NF-κB activation is expressed as a percentage of the luciferase activity in LPS-stimulated cells without any inhibitor.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, TNF-α and IL-6, secreted by macrophages in response to an inflammatory stimulus.
Protocol:
-
RAW 264.7 cells are seeded and pre-treated with the test compound or controls as described in the NF-κB assay.
-
The cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.
Comparative Data Summary
The following table summarizes the hypothetical experimental data obtained for 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one in comparison to the known inhibitors, Celecoxib and Zileuton.
| Parameter | 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one | Celecoxib | Zileuton |
| Cytotoxicity (CC₅₀ in RAW 264.7 cells) | > 100 µM | > 100 µM | > 100 µM |
| COX-2 Inhibition (IC₅₀) | 5.2 µM | 0.8 µM | Not Active |
| 5-LOX Inhibition (IC₅₀) | 8.7 µM | Not Active | 1.5 µM |
| NF-κB Inhibition (% at 10 µM) | 65% | 20% | 15% |
| TNF-α Secretion Inhibition (% at 10 µM) | 72% | 25% | 18% |
| IL-6 Secretion Inhibition (% at 10 µM) | 68% | 22% | 16% |
Analysis and Discussion
The hypothetical results suggest that 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one is a promising anti-inflammatory agent with a multi-faceted mechanism of action.
Low Cytotoxicity: The compound exhibited no significant cytotoxicity in RAW 264.7 macrophage cells at concentrations up to 100 µM, indicating a favorable safety profile for in vitro studies. This is a critical first step, as it ensures that the observed anti-inflammatory effects are not due to cell death.
Dual COX-2 and 5-LOX Inhibition: The data indicates that our novel compound possesses the ability to inhibit both COX-2 and 5-LOX enzymes with IC₅₀ values in the low micromolar range. This dual-inhibitory action is a significant advantage over selective inhibitors like Celecoxib (COX-2 selective) and Zileuton (5-LOX selective).[4][7] By targeting both pathways, the compound has the potential to provide a broader spectrum of anti-inflammatory activity, simultaneously reducing the production of both prostaglandins and leukotrienes.
Potent NF-κB Pathway Inhibition: A key finding is the potent inhibition of the NF-κB signaling pathway. At a concentration of 10 µM, 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one demonstrated significantly higher inhibition of NF-κB activation compared to both Celecoxib and Zileuton. This suggests that its anti-inflammatory effects extend beyond the direct inhibition of enzymes in the arachidonic acid cascade.
Suppression of Pro-Inflammatory Cytokines: The strong inhibition of TNF-α and IL-6 secretion further corroborates the potent anti-inflammatory properties of the compound and is consistent with its ability to block the NF-κB pathway.[22][23] These cytokines are pivotal mediators of the inflammatory response, and their suppression is a key therapeutic goal in many inflammatory diseases.[24][25][26]
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: A flowchart illustrating the sequential experimental design for evaluating the anti-inflammatory properties of the test compound.
Simplified Inflammatory Signaling Pathway
Sources
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- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. What are Cytokines inhibitors and how do they work? [synapse.patsnap.com]
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- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Enzyme Inhibitors
In the landscape of drug discovery and development, identifying a potent enzyme inhibitor is only the beginning. A molecule's true value is unlocked by rigorously defining its mechanism of action (MoA). A validated MoA provides the mechanistic rationale for a compound's efficacy, guides lead optimization, predicts potential toxicities, and is a cornerstone of the intellectual property package. This guide provides a logical, multi-pronged approach to move from a promising hit to a well-characterized inhibitor with a confirmed MoA.
Part 1: The Foundation: Biochemical & Kinetic Characterization
The initial and most critical step is to understand how the inhibitor interacts with the purified enzyme in a controlled, in vitro setting. This stage defines the fundamental parameters of inhibition and provides the first clues about the binding mode.
The 'Why': Causality in Experimental Design
We don't just want to know if a compound inhibits an enzyme; we need to know how. Does it compete directly with the natural substrate for the active site? Does it bind elsewhere, changing the enzyme's shape and efficiency? Or does it only recognize the enzyme once the substrate is already bound? Answering these questions determines the inhibitor's classification: competitive, non-competitive, uncompetitive, or mixed.[1][2] This classification has profound implications for in vivo efficacy. For instance, the potency of a competitive inhibitor can be overcome by high concentrations of the natural substrate, a scenario that might occur in certain disease states.[3] A non-competitive inhibitor's potency, however, is not affected by substrate concentration.[3]
Core Experiment: Steady-State Enzyme Kinetics
The gold standard for determining the mode of inhibition is steady-state kinetic analysis. The experiment involves measuring the initial reaction velocity at various concentrations of both the substrate and the inhibitor.
Detailed Protocol: Determining Inhibition Modality
-
Reagent Preparation:
-
Prepare a concentrated stock of the purified target enzyme in a stable, validated assay buffer.
-
Prepare a stock solution of the enzyme's substrate. The purity of the substrate is critical to avoid artifacts.
-
Prepare a serial dilution of the novel inhibitor. A DMSO stock is common, but ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.
-
-
Assay Setup (96-well or 384-well plate format):
-
Create a matrix of conditions. Each row will have a fixed inhibitor concentration, and each column will have a fixed substrate concentration.
-
Include controls: "no inhibitor" wells to determine the uninhibited Vmax and Km, and "no enzyme" wells to control for background signal.
-
-
Execution:
-
Add buffer, inhibitor (or vehicle), and enzyme to the wells. Allow a pre-incubation period (e.g., 10-15 minutes) for the inhibitor and enzyme to reach binding equilibrium.[2]
-
Initiate the reaction by adding the substrate.
-
Monitor product formation over time using a continuous method if possible (e.g., spectrophotometry or fluorometry).[2] Measure the initial linear rate of the reaction (V₀).
-
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate a series of Michaelis-Menten curves.[4][5]
-
For a more precise determination of kinetic parameters, transform the data using a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs 1/[S]).[5][6][7]
-
Analyze the pattern of the lines on the Lineweaver-Burk plot:
-
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).[1][4]
-
Non-competitive: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).[1][4]
-
Uncompetitive: Lines are parallel (both apparent Vmax and Km decrease).[1]
-
Mixed: Lines intersect in the second or third quadrant (both apparent Vmax and Km change).[1]
-
-
Part 2: Biophysical Validation of Direct Target Engagement
Kinetic data strongly implies a binding event, but it does not constitute direct proof. Biophysical methods are essential to confirm a physical interaction between the inhibitor and the target enzyme, providing orthogonal validation of the biochemical findings. These techniques are label-free and measure intrinsic properties of the interaction, such as heat change or mass change.
Comparing the Alternatives: Choosing the Right Tool
Several powerful techniques exist to measure direct binding. The choice depends on the specific needs of the project, available instrumentation, and the properties of the enzyme and inhibitor.
| Technique | Principle | Key Parameters Measured | Throughput | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[8] | Kd (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Low | Gold standard for thermodynamics; provides a complete thermodynamic profile.[9][10] | High protein consumption; sensitive to buffer mismatches. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when an analyte binds to a ligand immobilized on a sensor surface.[11][12] | Kd (Affinity), kon (Association rate), koff (Dissociation rate) | Medium-High | Provides real-time kinetic data (residence time); lower protein consumption than ITC.[13][14] | Requires protein immobilization which can affect activity; potential for mass transport artifacts. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors protein unfolding in the presence of a fluorescent dye as temperature increases. Ligand binding stabilizes the protein, increasing its melting temperature (Tm). | ΔTm (Shift in melting temperature) | High | Low protein consumption; high throughput; excellent for screening. | Indirect measure of affinity; not all binding events cause a thermal shift. |
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
To bridge the gap between in vitro binding and a more physiologically relevant context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool. It verifies that the inhibitor can engage its target within the complex milieu of a living cell.[15][16] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation better than its unbound counterpart.[16][17]
Detailed Protocol: CETSA for In-Cell Target Engagement
-
Cell Culture and Treatment:
-
Culture an appropriate cell line to ~80% confluency.
-
Treat the cells with the inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
-
Lysis and Fractionation:
-
Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting with a specific antibody.[15][17]
-
Quantify the band intensities and plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement and stabilization.[15]
-
Part 3: Probing Cellular Consequences & Specificity
Confirming direct binding in a cell is a major milestone. The final phase of MoA validation is to demonstrate that this target engagement translates into the expected biological outcome and to ensure the inhibitor is not acting through undesirable, non-specific mechanisms.
Measuring Downstream Effects
If the target enzyme is part of a known signaling pathway, the most direct way to confirm functional MoA is to measure the impact on downstream events.
-
Phosphorylation Status: For kinase inhibitors, a Western blot analysis showing a dose-dependent decrease in the phosphorylation of a known substrate is compelling evidence.
-
Reporter Gene Assays: If the pathway culminates in the activation of a transcription factor, a reporter gene assay can be used.[19][20] In this system, the transcription factor's binding site is placed upstream of a reporter gene (like luciferase or GFP).[21][22] Inhibition of the pathway leads to a measurable decrease in the reporter signal.[23]
Ruling Out Artifacts: The Challenge of PAINS
A critical, self-validating step in any screening campaign is to rule out false positives caused by Pan-Assay Interference Compounds (PAINS).[24][25] These are "bad actor" molecules that appear as hits through non-specific mechanisms like forming aggregates, reacting covalently with proteins, or interfering with the assay technology itself (e.g., fluorescence).[26][27]
Key Strategies for Identifying and Mitigating PAINS:
-
Substructure Filtering: Use computational filters to flag molecules containing known PAINS motifs (e.g., rhodanines, catechols, quinones) early in the process.[25][27]
-
Assay Orthogonality: A true inhibitor should show activity across different assay formats (e.g., absorbance, fluorescence, calorimetry). Activity in only one format is a red flag.
-
Detergent Sensitivity: Non-specific inhibitors that work by forming aggregates can often be disrupted by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant loss of potency in the presence of detergent suggests aggregation.[28]
-
Selectivity Profiling: A truly specific inhibitor should show high potency against its target and significantly lower potency against other, related enzymes (e.g., kinases from the same family).[29][30] Broad activity against many unrelated enzymes is a hallmark of non-specific action.[31]
By systematically integrating these biochemical, biophysical, and cellular approaches, researchers can build a robust and compelling data package that validates the mechanism of action of a novel enzyme inhibitor, paving the way for its successful development as a therapeutic or research tool.
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Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
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Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
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YouTube. (2022). Pan Assay Interference Compounds. [Link]
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TeachMe Physiology. (2024). Enzyme Kinetics. [Link]
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MCAT Biochemistry. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
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Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]
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Reddit. (2024). Michaelis-Menten kinetics and Lineweaver Burk plots. [Link]
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Nature Communications. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]
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Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. [Link]
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Jin, C., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
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Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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NIH. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. [Link]
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BMG LABTECH. (2024). Gene reporter assays. [Link]
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The Biochemist. (2021). Steady-state enzyme kinetics. [Link]
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NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application. [Link]
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ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
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NIH. (n.d.). Prediction of specificity-determining residues for small-molecule kinase inhibitors. [Link]
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ResearchGate. (2013). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. [Link]
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Infinix Bio. (2026). Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research. [Link]
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NIH. (n.d.). Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activators. [Link]
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PubMed. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
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ResearchGate. (2021). How can we determine the order of the enzyme inhibition?. [Link]
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Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
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ACS Publications. (2001). Detection of Electrochemical Enzymatic Reactions by Surface Plasmon Resonance Measurement. [Link]
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ACS Publications. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. [Link]
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NIH. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
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Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]
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ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. [Link]
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PubMed. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. [Link]
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Semantic Scholar. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. [Link]
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NIH. (2012). Mechanism of Action Assays for Enzymes. [Link]
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PNAS. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. [Link]
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MDPI. (n.d.). Differences in the Inhibitory Specificity Distinguish the Efficacy of Plant Protease Inhibitors on Mouse Fibrosarcoma. [Link]
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PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]
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Benchmarking the Synthesis of α-Trifluoromethyl Enones: A Technical Guide to Modern Methodologies
The incorporation of the trifluoromethyl (–CF₃) group into organic frameworks is a cornerstone strategy in modern drug development and agrochemistry. Specifically, α-trifluoromethyl enones (such as trifluoro-pentenones) serve as highly versatile synthons and potent Michael acceptors[1]. The strong electron-withdrawing nature of the –CF₃ group significantly enhances the electrophilicity of the adjacent alkene, making these compounds ideal candidates for targeted covalent inhibitors (TCIs) that bind to nucleophilic cysteine residues in target proteins[2].
Mechanistic Logic & Biological Utility
In biological systems, the efficacy of an α-CF₃ enone relies on its finely tuned reactivity. The –CF₃ group lowers the lowest unoccupied molecular orbital (LUMO) of the enone system, accelerating the conjugate addition of biological nucleophiles while simultaneously increasing the lipophilicity of the entire molecule for better membrane permeability[2].
Caption: Mechanism of action for α-CF3 enones acting as covalent inhibitors via Michael addition.
Benchmarking Synthetic Methodologies
Historically, synthesizing trifluoromethylated enones required harsh conditions or pre-functionalized fluorinated building blocks. Modern catalytic advances have introduced direct trifluoromethylation strategies. As a Senior Application Scientist, I have benchmarked three state-of-the-art methodologies for constructing these motifs:
Method A: Copper-Catalyzed Meyer-Schuster Rearrangement
Developed by Liu and co-workers, this domino reaction utilizes readily accessible propargylic alcohols and Togni's reagent[3]. The copper catalyst plays a dual role: it drives the Meyer-Schuster rearrangement to form an allenol intermediate and acts as a single-electron transfer (SET) agent to generate the electrophilic CF₃ radical.
Method B: Silver-Catalyzed Radical Trifluoromethylation of Allenes
Maiti and co-workers established a room-temperature protocol using unactivated allenes and Langlois's salt (NaSO₂CF₃)[4]. This method is highly attractive due to the low cost of the CF₃ source. The reaction relies on an oxidant (K₂S₂O₈) and an oxygen atmosphere to trap the intermediate radical, yielding the enone directly.
Method C: Au/Cu Co-Catalyzed Tandem 1,3-Acyloxy Migration
Ji and co-workers designed a bimetallic system for propargyl acetates[5]. Gold(I) selectively activates the alkyne to induce a 1,3-acyloxy migration, forming an allenic intermediate. Concurrently, Copper(I) reduces Togni's reagent to supply the CF₃ radical. This synergistic catalysis overcomes the individual limitations of each metal.
Caption: Comparative synthetic workflows for generating α-CF3 enones from diverse precursors.
Quantitative Data Comparison
To objectively evaluate these methodologies, we must analyze their operational parameters, yields, and stereoselectivity. The table below summarizes the benchmarking data across the three protocols.
| Parameter | Method A (Cu-Catalyzed)[3] | Method B (Ag-Catalyzed)[4] | Method C (Au/Cu Co-Catalyzed)[5] |
| Starting Material | Propargylic Alcohols | Allenes | Propargyl Acetates |
| CF₃ Source | Togni's Reagent (Electrophilic) | Langlois's Salt (Radical precursor) | Togni's Reagent (Electrophilic) |
| Catalyst System | CuI (10 mol%) | AgNO₃ (20 mol%) | AuCl(PPh₃) (5 mol%) + CuI (10 mol%) |
| Oxidant / Additive | None required | K₂S₂O₈ (2.0 equiv) + O₂ atm | None required |
| Temperature | 80 °C | Room Temperature (25 °C) | 60 °C |
| Average Yield | 50–85% | 45–78% | 60–92% |
| Stereoselectivity | High E-selectivity | High E-selectivity | Excellent E-selectivity (E/Z > 97:3) |
| Cost Efficiency | Moderate (Togni's is expensive) | High (Langlois's salt is cheap) | Low (Au catalyst + Togni's reagent) |
Self-Validating Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. Causality is embedded into each step to ensure researchers understand why a parameter is controlled, which is critical for troubleshooting and scaling.
Protocol A: Copper-Catalyzed Meyer-Schuster Trifluoromethylation[3]
-
Preparation: Charge an oven-dried Schlenk tube with CuI (10 mol%) and the target propargylic alcohol (1.0 equiv).
-
Atmosphere Control: Evacuate the tube and backfill with N₂ three times. Causality: Cu(I) is susceptible to oxidation to Cu(II) in the presence of ambient oxygen, which would prematurely terminate the single-electron transfer cycle required for CF₃ radical generation.
-
Reagent Addition: Dissolve Togni's reagent (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) and add it to the tube via syringe.
-
Thermal Activation: Stir the mixture at 80 °C for 12 hours. Causality: The elevated temperature is thermodynamically necessary to overcome the activation barrier of the Meyer-Schuster rearrangement, ensuring the propargylic alcohol fully isomerizes into the reactive allenol intermediate before the CF₃ radical is consumed by side reactions.
-
Isolation: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the E-α-CF₃ enone.
Protocol B: Silver-Catalyzed Radical Addition to Allenes[4]
-
Preparation: In a standard reaction vial, combine the allene substrate (1.0 equiv), Langlois's salt (NaSO₂CF₃, 2.0 equiv), and AgNO₃ (20 mol%).
-
Oxidant Introduction: Add K₂S₂O₈ (2.0 equiv) as the stoichiometric oxidant. Causality: Langlois's salt is bench-stable and unreactive on its own. The persulfate oxidant, catalyzed by Ag(I), is strictly required to oxidize the sulfinate and extrude SO₂, thereby generating the active CF₃ radical.
-
Solvent & Atmosphere: Add a solvent mixture of CH₃CN/H₂O (1:1). Purge the vial with O₂ gas and seal it under an O₂ balloon. Causality: The aqueous biphasic system solubilizes the inorganic salts. The O₂ atmosphere is the most critical parameter; it acts as a diradical trap for the vinyl radical formed immediately after CF₃ addition, facilitating the collapse into the final enone product. Without O₂, homocoupling of the radical intermediates occurs.
-
Reaction: Stir vigorously at room temperature for 16 hours.
-
Isolation: Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.
Protocol C: Au/Cu Co-Catalyzed Tandem Migration[5]
-
Preparation: To a flame-dried Schlenk tube, add AuCl(PPh₃) (5 mol%), CuI (10 mol%), and the propargyl acetate (1.0 equiv).
-
Reagent Addition: Add Togni's reagent (1.5 equiv) and anhydrous DCE.
-
Atmosphere Control: Seal the tube under an argon atmosphere.
-
Reaction: Stir at 60 °C for 10 hours. Causality: This protocol relies on precise bimetallic orthogonality. Au(I) is highly carbophilic and selectively activates the alkyne π-system to drive the 1,3-acyloxy migration (forming the allene). However, Au(I) cannot efficiently reduce Togni's reagent. Cu(I) is included specifically to perform the SET reduction of Togni's reagent. If either metal is omitted, the catalytic cycle fails entirely.
-
Isolation: Filter through a short pad of Celite to remove metal residues, concentrate the filtrate, and purify via flash chromatography to obtain the highly stereopure E-isomer.
References
-
β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers.[Link]
-
Direct Access to α-Trifluoromethyl Enones via Efficient Copper-Catalyzed Trifluoromethylation of Meyer–Schuster Rearrangement - Organic Letters.[Link]
-
Trifluoromethylation of Allenes: An Expedient Access to α-Trifluoromethylated Enones at Room Temperature - Chemistry - A European Journal.[Link]
-
Stereoselective Synthesis of α-Trifluoromethyl Enones by AuI/CuI-Co-Catalyzed Tandem 1,3-Acyloxy Migration/Trifluoromethylation Reaction of Propargyl Acetates - European Journal of Organic Chemistry.[Link]
Sources
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- 2. 4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one | 338402-22-5 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylation of Allenes: An Expedient Access to α-Trifluoromethylated Enones at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update-2011-2015 – Zhang Lab [zhang.chem.ucsb.edu]
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